molecular formula C5H11NO2 B3367485 Piperidine-3,5-diol CAS No. 1792-72-9

Piperidine-3,5-diol

Katalognummer: B3367485
CAS-Nummer: 1792-72-9
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: QCQKTGJRAPFKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine-3,5-diol is a six-membered heterocyclic compound featuring two hydroxyl groups at the 3 and 5 positions. This diol moiety on a piperidine scaffold makes it a highly valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a fundamental structural unit found in more than twenty classes of pharmaceuticals and numerous natural alkaloids . As a synthetic intermediate, Piperidine-3,5-diol serves as a crucial precursor for the generation of focused chemical libraries, particularly for investigating the bivalent ligand approach in drug design . Its trans-3,5-disubstituted configuration has been the subject of physical-chemical studies, including X-ray crystallography and theoretical analyses, to understand its conformational behavior, intramolecular hydrogen bonding, and thermal flexibility . In research settings, derivatives of this core structure have been utilized in the synthesis of various pharmacologically active compounds. For instance, similar piperidinediol frameworks have been incorporated into molecules evaluated for applications such as GABA transporter inhibition, showcasing their relevance in central nervous system drug discovery . The compound's ability to form defined intra- and intermolecular hydrogen bonds, including cyclic dimeric motifs, is a key feature that influences its crystallinity and can be exploited in crystal engineering . Furthermore, piperidine derivatives, in general, demonstrate significant potential in anticancer research, with studies indicating they can regulate crucial signaling pathways and induce apoptosis in various cancer cell lines . Piperidine-3,5-diol, with its two handle sites for functionalization, provides researchers with a versatile starting point for developing new therapeutic agents across multiple disease areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599857
Record name Piperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-72-9
Record name Piperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Piperidine-3,5-diol: Structural Dynamics, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic carbohydrate chemistry, the piperidine-3,5-diol scaffold represents a master key for accessing complex biological targets. As a Senior Application Scientist, I approach the synthesis and application of this molecule not merely as a sequence of reactions, but as a highly orchestrated manipulation of stereocenters and electronic environments. This technical guide deconstructs the structural dynamics, synthetic methodologies, and pharmacological utility of piperidine-3,5-diol, providing a self-validating framework for researchers to deploy this versatile chiral building block in the development of 1-azasugars, glycosidase inhibitors, and targeted oncology therapeutics.

Structural Chemistry and Physicochemical Properties

Piperidine-3,5-diol is a six-membered saturated nitrogen heterocycle characterized by hydroxyl substitutions at the C3 and C5 positions. The presence of two chiral centers yields four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The spatial orientation of these hydroxyl groups dictates the molecule's ability to mimic the pyranose ring of natural sugars, a critical feature for its role as an iminosugar analog.

When isolated as a hydrochloride salt, such as (3R,5R)-piperidine-3,5-diol hydrochloride, the compound exhibits enhanced aqueous solubility and stability against amine oxidation[1]. Derivatization at the C2 or C6 positions further expands its chemical space, generating complex analogs like 6β-(hydroxymethyl)piperidine-3α,5β-diol[2].

Table 1: Comparative Physicochemical Properties
Physicochemical Property(3R,5R)-Piperidine-3,5-diol HCl[1]6β-(Hydroxymethyl)piperidine-3α,5β-diol[2]
Molecular Formula C5H12ClNO2C6H13NO3
Molecular Weight 153.61 g/mol 147.17 g/mol
Topological Polar Surface Area (TPSA) 52.5 Ų72.7 Ų
XLogP3 (Predicted) N/A (Salt form)-1.4
Hydrogen Bond Donors 34
Hydrogen Bond Acceptors 34
Molecular Complexity 68.8109

Synthesis and Derivatization Methodologies

The synthesis of highly specific 1-azasugars (e.g., isofagomine and 5'-deoxyisofagomine) relies heavily on the chiral building block N-Boc-5-hydroxy-3-piperidene[3]. The causality behind this approach is rooted in strict stereocontrol: the Boc protecting group not only shields the secondary amine but sterically directs subsequent epoxidation[4].

Step-by-Step Methodology: Stereoselective Synthesis of 1-Azasugar Precursors

1. Stereoselective Epoxidation of the Olefinic Bond

  • Action: Dissolve N-Boc-5-hydroxy-3-piperidene in anhydrous dichloromethane (DCM) at 0 °C. Add m-CPBA (meta-chloroperoxybenzoic acid) dropwise.

  • Causality: The low temperature controls the exothermic peroxy-acid reaction, minimizing oxidative cleavage. The existing 5-hydroxyl group and the bulky N-Boc group sterically direct the epoxidation to the opposite face of the ring, yielding a highly stereospecific epoxide intermediate[4].

2. Regioselective Ring Cleavage

  • Action: Transfer the purified epoxide to a dry Schlenk flask under argon. Introduce a higher-ordered cuprate reagent (e.g., lithium dimethylcuprate) at -78 °C, then gradually warm to room temperature.

  • Causality: Higher-ordered cuprates are chosen over standard Grignard reagents because they act as softer nucleophiles, favoring regioselective attack at the less sterically hindered carbon of the epoxide. This ensures anti-periplanar ring opening, establishing the correct trans stereochemistry for the 3,5-diol system[4].

3. In-Process Analytical Validation (Self-Validating Checkpoint)

  • Action: Isolate the intermediate and perform 1H-NMR and 2D-NOESY before proceeding.

  • Causality: NOESY cross-peaks between the C3 and C5 protons confirm the relative stereochemistry. Validating the configuration before the irreversible deprotection step prevents downstream yield loss and ensures the integrity of the protocol.

4. Boc Deprotection and Salt Formation

  • Action: Treat the validated intermediate with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, followed by quenching and treatment with methanolic HCl.

  • Causality: Acidic cleavage removes the Boc group quantitatively. Converting the free base to the hydrochloride salt significantly enhances the compound's aqueous solubility and stability[1].

SynthesisWorkflow Start N-Boc-5-hydroxy- 3-piperidene Epox Stereoselective Epoxidation (mCPBA) Start->Epox Int Epoxide Intermediate Epox->Int RingOp Regioselective Ring Cleavage (Cuprates) Int->RingOp C-C Bond Formation Deprot Boc Deprotection (TFA / HCl) RingOp->Deprot Product Piperidine-3,5-diol Derivative (1-Azasugar) Deprot->Product Final Yield

Workflow for the stereoselective synthesis of 1-azasugars from piperidene precursors.

Pharmacological Applications & Target Engagement

Glycosidase Inhibition

Because the transition states for enzymatic glycosidase hydrolysis possess oxocarbenium-ion character, piperidine-3,5-diol derivatives are designed to protonate at physiological pH. This protonated state mimics the partial positive charge of the natural transition state, allowing the iminosugar to act as a potent competitive inhibitor[4].

MOA Enzyme Glycosidase Enzyme (Active Site) Substrate Natural Glycoside (Substrate) Enzyme->Substrate Normal Binding Inhibitor Piperidine-3,5-diol (Transition-State Analog) Enzyme->Inhibitor Competitive Binding Complex Stable Enzyme-Inhibitor Complex Inhibitor->Complex Protonation (Mimics Oxocarbenium Ion) Outcome Inhibition of Carbohydrate Processing Complex->Outcome

Mechanism of competitive glycosidase inhibition by piperidine-3,5-diol analogs.

Targeted Oncology: KRAS Modulators

Beyond carbohydrate processing, the piperidine-3,5-diol scaffold has emerged as a critical component in targeted oncology. Recent developments utilize this moiety in the design of KRAS G12D modulators[5]. The diol structure provides essential hydrogen-bonding interactions within the GDP/GTP binding pocket, addressing the unique challenge of targeting the G12D mutation, which lacks the covalent reactivity exploited in G12C inhibitors[5].

Antibacterial Scaffolds

The scaffold is also heavily employed in the synthesis of novel antibacterial agents. It functions as a hydrophilic, stereochemically rich linker in complex quinoline and naphthyridine derivatives, improving the pharmacokinetic profile and target binding affinity of the resulting drug candidates[6].

Analytical Validation Protocols

A synthetic protocol is only as robust as its validation. To ensure the integrity of the piperidine-3,5-diol core, the following self-validating analytical suite must be employed:

  • 1H-NMR Coupling Constants (J-values): The axial/equatorial orientation of the C3 and C5 protons must be confirmed via coupling constants. A trans-diaxial coupling (J ≈ 9-11 Hz) validates the successful regioselective anti-periplanar ring opening, confirming the desired diastereomer.

  • LC-MS (ESI+): Confirms the exact mass of the synthesized stereoisomer and monitors the complete removal of the Boc protecting group. For example, the free base of the 6β-(hydroxymethyl) derivative yields a distinct [M+H]+ peak at m/z 148.1[2].

References

  • [1] (3R,5R)-piperidine-3,5-diol hydrochloride | C5H12ClNO2 | CID 146013228 Source: PubChem (National Institutes of Health) URL:[Link]

  • [2] 6beta-(Hydroxymethyl)piperidine-3alpha,5beta-diol | C6H13NO3 | CID 101335279 Source: PubChem (National Institutes of Health) URL:[Link]

  • [5] WO2024192424A1 - Kras modulators and uses thereof Source: Google Patents URL:

  • [6] WO2004058144A2 - Antibacterial agents Source: Google Patents URL:

  • [3],[4] A New Route to Diverse 1-Azasugars from N-Boc-5-hydroxy-3-piperidene as a Common Building Block Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Guide: 3,5-Dihydroxypiperidine (CAS 1792-72-9)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, validation, and application of 3,5-dihydroxypiperidine (CAS 1792-72-9), a critical heterocyclic building block in medicinal chemistry.[1]

Sourcing, Stereochemical Validation, and Quality Assurance [1][2]

Executive Summary

3,5-Dihydroxypiperidine (CAS 1792-72-9) serves as a high-value scaffold in the synthesis of glycosidase inhibitors, iminosugars, and alkaloid mimics.[1][2] Its structure offers two secondary hydroxyl groups and a secondary amine, providing three distinct vectors for diversification. However, sourcing this compound presents a unique challenge: stereochemical ambiguity . The CAS 1792-72-9 is often used generically for the structure, but the molecule exists as distinct diastereomers (cis-meso and trans-racemic).[1][2]

This guide provides researchers with a protocol to identify reliable suppliers, validate stereochemistry, and ensure the integrity of this building block in drug development pipelines.

Chemical Identity & Stereochemical Complexity

The primary failure mode in sourcing CAS 1792-72-9 is receiving the incorrect diastereomer.[1][2] The 3,5-substitution pattern creates two chiral centers.[1][2]

Isomer Landscape[1][2]
  • Structure: Piperidine ring with hydroxyls at positions 3 and 5.

  • Cis-Isomer (Meso): The (3R,5S) form. It has a plane of symmetry and is achiral. Often the thermodynamically preferred product in hydrogenation of pyridines.

  • Trans-Isomer (Racemic): The pair of enantiomers (3R,5R) and (3S,5S).[1]

  • CAS Ambiguity: While 1792-72-9 generally refers to the chemical structure Piperidine-3,5-diol, specific isomers may carry different CAS numbers in vendor catalogs (e.g., 173414-34-1 for the cis isomer or 1271240-62-0 for trans derivatives).[1][2]

Critical Directive: Never rely solely on CAS 1792-72-9. Always request the chemical structure image and stereochemical specification (cis/trans ratio) from the supplier.

Chemical Properties Table
PropertySpecificationNotes
IUPAC Name Piperidine-3,5-diol
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents
pKa (Calculated) ~10.5 (Amine), ~14 (Hydroxyl)Basic secondary amine
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Sensitive to CO₂ (carbamate formation)

Supplier Landscape & Sourcing Strategy

Suppliers for this CAS fall into three tiers. Your choice depends on the phase of development (Discovery vs. Process Development).

Tier 1: Specialized Building Block Vendors (Recommended)

These vendors specialize in heterocycles and often synthesize the material in-house, offering better stereochemical control.[1][2]

  • ChemScene: Lists CAS 1792-72-9 explicitly. Known for providing batch-specific H-NMR.[1][2]

  • BLD Pharm: Offers both the generic CAS and specific chiral forms. High reliability for gram-scale discovery quantities.[1][2]

  • Enamine / ChemSpace: Excellent for analog expansion (e.g., N-protected variants).

Tier 2: Catalog Aggregators
  • Fisher Scientific / Sigma-Aldrich: Often re-sell from Tier 1. Useful for consolidated purchasing but may lack detailed batch stereochemistry data without a specific inquiry.

Tier 3: Bulk Chemical Manufacturers (China/India)[1][2]
  • Use Case: Multi-kilogram scale-up.

  • Risk: High probability of isomeric mixtures (cis/trans ratios varying by batch). Requires strict "Use Test" validation.

Regulatory Note

Piperidine derivatives can be subject to precursor monitoring (due to PCP synthesis regulations on the parent piperidine). While 3,5-dihydroxypiperidine is generally not a List I chemical, always verify local compliance (DEA/REACH) before importing >100g.[1]

Quality Assurance & Validation Protocol

A "Certificate of Analysis" (CoA) is insufficient for this compound due to the stereochemical risk. Implement the following Self-Validating Protocol .

Visualizing the Validation Workflow

SupplierValidation cluster_QC QC Gate Start Receive Material (CAS 1792-72-9) Check1 1. Solubility Check (D2O/MeOD) Start->Check1 Check2 2. 1H-NMR Analysis (Symmetry Check) Check1->Check2 Decision Isomer Pure? Check2->Decision Cis Cis-Isomer (Meso) Confirmed Decision->Cis Sym. Signals Trans Trans-Isomer (Racemic) Decision->Trans Asym. Signals Mix Mixture (Reject/Purify) Decision->Mix Complex Split

Caption: Validation logic flow to distinguish cis-meso (symmetric NMR) from trans-racemic isomers.

The "Symmetry Test" (1H-NMR)

The most robust, rapid test for stereochemistry is 1H-NMR.[1][2]

  • Cis-Isomer (Meso): Possesses a plane of symmetry passing through the Nitrogen and C4.

    • Result: Simplified spectrum. Protons at C2 and C6 are equivalent. Protons at C3 and C5 are equivalent.

  • Trans-Isomer (Racemic): Lacks the plane of symmetry in the static conformation (though rapid ring flipping can average signals).

    • Result: Often shows more complex splitting or distinct shifts compared to the meso form, particularly if derivatized.

Derivatization Tip: If NMR is ambiguous due to ring flipping, react a small sample with Mosher's Acid Chloride . The meso compound will form a product with distinct diastereotopic signals, while the racemic trans isomer will form diastereomeric pairs separable by HPLC.

Synthesis & Impurity Profile

Understanding how suppliers make the compound helps you predict impurities.

Common Route: Hydrogenation of 3,5-Dihydroxypyridine

Suppliers typically reduce 3,5-dihydroxypyridine (or its diethyl ester precursor) using Rhodium or Platinum catalysts on Carbon (Rh/C or Pt/C) under high pressure.[1][2]

  • Dominant Product: cis-3,5-dihydroxypiperidine (Meso). Hydrogen adds from the least hindered face, usually placing both hydroxyls on the same side.

  • Impurities:

    • Over-reduction: Piperidine (loss of OH groups).

    • Partially Reduced: 1,2,3,4-tetrahydropyridines (reactive enamines).

    • Metal Residues: Rh/Pt/Pd leaching (Critical for pharma applications; requires ICP-MS check).

Handling & Stability[1][2]
  • Hygroscopicity: The diol functionality makes this compound extremely hygroscopic. It will turn from a powder to a gum if left exposed.

    • Protocol: Weigh only in a glovebox or under a nitrogen cone.

  • Carbamate Formation: Secondary amines react with atmospheric CO₂.

    • Storage: Store under Argon. If the material appears "crusty," it may be the carbamate salt. Recrystallization from Ethanol/HCl can recover the hydrochloride salt.

References

  • ChemScene . Piperidine-3,5-diol Product Specifications. Retrieved from [1]

  • BLD Pharm . Piperidine-3,5-diol (CAS 1792-72-9) Catalog Entry.[1][2][3][4][5] Retrieved from [1]

  • National Institute of Standards and Technology (NIST) . Stereochemical definitions for cyclic diols. Retrieved from [1]

  • PubChem . Compound Summary: Piperidine-3,5-diol.[1][2][3][4] Retrieved from [1]

Sources

Stereochemical and Conformational Dynamics of Piperidine-3,5-diol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous scaffold in modern medicinal chemistry, serving as the foundational building block for over 70 commercialized pharmaceuticals[1]. Among its diverse derivatives, piperidine-3,5-diol presents a highly nuanced stereochemical landscape. The spatial arrangement of its hydroxyl groups not only defines its 3D architecture but critically dictates its physicochemical properties, target binding affinity, and pharmacokinetic profile.

This technical guide provides an in-depth analysis of the causality behind the conformational behavior of cis- and trans-piperidine-3,5-diol. Furthermore, it outlines self-validating experimental protocols designed to empower researchers in synthesizing, isolating, and structurally verifying these critical stereoisomers.

Conformational Analysis: Causality in 3D Space

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[2]. However, the 1,3-disubstitution pattern in piperidine-3,5-diol introduces a complex dynamic equilibrium that is highly sensitive to the surrounding chemical environment.

The cis-Isomer: Diequatorial vs. Diaxial Equilibria

In cis-piperidine-3,5-diol, the two hydroxyl groups are positioned on the same face of the piperidine ring. This geometry allows for two possible chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms.

  • Steric Causality: Under standard thermodynamic principles, the diequatorial conformation is heavily favored because it avoids the severe 1,3-diaxial steric clashes that plague the (a,a) form.

  • Electronic Causality (Hydrogen Bonding): In non-polar solvents (e.g., CCl₄, CHCl₃) or in the solid state, the diaxial (a,a) conformation is anomalously stabilized by a strong intramolecular hydrogen bond between the two axial hydroxyl groups[3][4]. X-ray crystallographic studies of cis-piperidine-3,5-diol derivatives have definitively shown that both hydroxyl groups can reside in axial positions, forming a stabilizing intramolecular O-H...O hydrogen bond[5].

  • Solvent-Driven Causality: The introduction of polar, protic solvents (such as water or methanol) completely disrupts this intramolecular hydrogen bond. The solvent molecules preferentially solvate the hydroxyl groups, effectively breaking the internal bond and shifting the equilibrium back to the sterically favored diequatorial (e,e) conformation[3].

The trans-Isomer: Axial-Equatorial Dynamics

In trans-piperidine-3,5-diol, the hydroxyl groups are located on opposite faces of the ring. Consequently, any chair conformation must place one hydroxyl group in an equatorial position and the other in an axial position (a,e or e,a).

  • Because the hydroxyl groups point in opposite directions, they are physically incapable of forming the stabilizing intramolecular hydrogen bond seen in the cis-isomer.

  • The conformational equilibrium of the trans-isomer is therefore primarily governed by the steric bulk of the N-substituent and the minimization of 1,3-diaxial interactions with the ring protons.

G cis_isomer cis-Piperidine-3,5-diol diequatorial Diequatorial (e,e) Sterically Favored cis_isomer->diequatorial Default Chair diaxial Diaxial (a,a) H-Bond Stabilized cis_isomer->diaxial Ring Flip polar_solvent Polar/Protic Solvents (H2O, MeOH) polar_solvent->diequatorial Disrupts Intramolecular H-Bond nonpolar_solvent Non-Polar Solvents (CCl4, CHCl3) / Solid State nonpolar_solvent->diaxial Promotes Intramolecular H-Bond

Caption: Conformational equilibrium of cis-piperidine-3,5-diol driven by solvent polarity and H-bonding.

Quantitative Data: Conformational Thermodynamics

To effectively utilize these scaffolds in drug discovery[6], scientists must account for the free energy differences driving these conformations. The table below summarizes the thermodynamic behavior of cis-1,3-diol systems across different environments.

Table 1: Conformational Free Energy of cis-1,3-Diols in Various Solvents

Solvent EnvironmentPolarityFavored ConformationPrimary Driving Force
CCl₄ (Non-polar) LowDiaxial (a,a)Intramolecular H-Bonding (~1.6 kcal/mol stabilization)[3]
CDCl₃ (Weakly polar) Low-MedEquilibrium (a,a ⇌ e,e)Balance of Steric Hindrance and H-Bonding
Acetone (H-bond acceptor) MediumDiequatorial (e,e)Solvent H-bonding disrupts the internal H-bond[3]
H₂O (Polar Protic) HighDiequatorial (e,e)Preferential solvation; Steric dominance[3]

Experimental Methodologies: Self-Validating Systems

The following protocols are designed with built-in validation checkpoints to ensure absolute stereochemical control and accurate conformational assignment.

Protocol 1: Stereoselective Synthesis and Isolation

Objective: Synthesize and isolate cis- and trans-piperidine-3,5-diol from a pyridine-3,5-diol precursor. Causality: Catalytic hydrogenation of pyridine derivatives yields a mixture of diastereomers. The exact choice of catalyst dictates the cis/trans ratio. Rhodium catalysts promote syn-addition of hydrogen across the aromatic face, heavily favoring the cis-isomer.

  • Hydrogenation: Dissolve pyridine-3,5-diol in methanol. Add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst.

  • Reaction: Pressurize the reactor to 50 psi H₂ and stir at 50°C for 12 hours.

  • Filtration: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Separation (Validation Step 1): Subject the crude mixture to flash column chromatography (Silica gel, DCM/MeOH gradient). The trans-isomer (a,e) typically exhibits a different Retention factor (

    
    ) than the cis-isomer (e,e / a,a) due to distinct dipole moments and intermolecular hydrogen bonding capacities.
    
  • Purity Check (Validation Step 2): Run GC-MS on the isolated fractions. A single, distinct peak in the chromatogram confirms diastereomeric purity before proceeding to structural analysis.

Protocol 2: NMR Conformational Analysis

Objective: Determine the predominant conformation of the isolated cis-isomer in solution. Causality: The vicinal proton-proton coupling constants (


) are highly dependent on the dihedral angle between protons, as described by the Karplus equation.
  • Sample Preparation: Prepare two separate NMR samples of the purified cis-isomer: one in CDCl₃ (non-polar) and one in D₂O (polar protic).

  • Data Acquisition: Acquire ¹H-NMR spectra at low temperature (e.g., -50°C in CDCl₃) to slow down the chair-chair interconversion, allowing distinct signals for the specific conformers to be observed[4].

  • Coupling Constant Analysis (Self-Validation):

    • In D₂O: Examine the protons at C3 and C5. Because the polar solvent forces the conformation to be diequatorial (e,e), the axial protons at C3/C5 will couple with the adjacent axial protons at C2/C4/C6. This yields large

      
       coupling constants (typically 8–12 Hz).
      
    • In CDCl₃: Because the non-polar solvent stabilizes the diaxial (a,a) conformation via intramolecular H-bonding, the protons at C3/C5 are forced into equatorial positions. The resulting

      
       and 
      
      
      
      coupling constants will be significantly smaller (typically 2–5 Hz)[4].
  • Conclusion: The dramatic shift in

    
    -values between the two solvents acts as a self-validating mechanism, proving the conformational flip driven by solvent polarity.
    

Workflow start Precursor Synthesis (Pyridine-3,5-diol) hydrogenation Catalytic Hydrogenation (Rh/Al2O3, H2) start->hydrogenation Syn-Addition separation Chromatographic Separation cis vs trans Isolation hydrogenation->separation Diastereomeric Mix nmr_analysis Low-Temp 1H-NMR (J-Coupling Validation) separation->nmr_analysis Solution State xray X-Ray Crystallography (Solid State Conformation) separation->xray Solid State

Caption: Self-validating experimental workflow for the synthesis and structural verification of piperidine-3,5-diol.

Conclusion

The stereochemistry of piperidine-3,5-diol is not a static structural property, but rather a highly dynamic equilibrium dictated by the intricate interplay of steric hindrance, intramolecular hydrogen bonding, and solvent polarity. By understanding the causality behind these conformational shifts—and employing rigorous, self-validating protocols—drug development professionals can accurately predict the pharmacokinetics and receptor-binding affinities of next-generation piperidine-based therapeutics.

References

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [1]

  • Title: New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery Source: ScienceDaily URL: [6]

  • Title: A Comparative Guide to the Conformational Analysis of Piperidine Derivatives Source: Benchchem URL: [2]

  • Title: Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [3]

  • Title: 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations Source: PubMed URL: [4]

  • Title: (IUCr) 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol Source: IUCr (International Union of Crystallography) URL: [5]

Sources

The Minimalist Pharmacophore: A Technical Guide to Piperidine-3,5-Diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Piperidine-3,5-Diol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine-3,5-diol derivatives represent a specialized subclass of iminosugars (azasugars) where the heterocyclic nitrogen replaces the endocyclic oxygen of a carbohydrate, and the hydroxylation pattern is reduced to the 3- and 5-positions. Unlike their fully hydroxylated counterparts (e.g., 1-deoxynojirimycin, a 3,4,5-triol), piperidine-3,5-diols act as "minimalist" pharmacophores. They retain critical hydrogen-bonding interactions required for glycosidase recognition while offering distinct advantages in metabolic stability, synthetic accessibility, and selectivity.

This guide analyzes the biological activity of these derivatives, focusing on their role as glycosidase inhibitors , antibacterial modules , and chiral precursors for vitamin D3 analogs. It provides actionable protocols for synthesis and bioassay validation.

Structural Biology & Mechanism of Action

The "Missing Hydroxyl" Strategy

The biological potency of piperidine-3,5-diols stems from their ability to mimic the oxocarbenium ion transition state of glycoside hydrolysis.

  • Charge Mimicry: At physiological pH, the secondary amine (pKa ~8-9) is protonated. This positive charge mimics the developing charge on the anomeric carbon/oxygen during hydrolysis.

  • H-Bonding Network: The hydroxyl groups at C3 and C5 (often in cis or trans relationships depending on the parent sugar mimicked) engage in donor/acceptor interactions with the enzyme's catalytic triad (usually aspartate/glutamate residues).

  • Selectivity: Removing the C4 hydroxyl (present in glucose/galactose) alters specificity. While 3,4,5-triols (DNJ) are broad-spectrum glucosidase inhibitors, 3,5-diols often exhibit shifted selectivity toward

    
    -amylase  or specific 
    
    
    
    -glucosidases
    by reducing steric clashes in restricted active sites.
Stereochemical Configurations

The biological activity is strictly governed by stereochemistry:

  • (3R,5R)-3,5-dihydroxypiperidine: Mimics D-mannose/D-glucose configurations; key scaffold for amylase inhibitors.

  • Meso-3,5-diols: Often inactive or used as negative controls in SAR (Structure-Activity Relationship) studies.

Pharmacophore_Logic cluster_mechanism Mechanism of Inhibition Glucose D-Glucose (Substrate) Transition Oxocarbenium Ion (Transition State) Glucose->Transition Enzymatic Hydrolysis DNJ 1-Deoxynojirimycin (3,4,5-Triol) Broad Inhibitor Transition->DNJ Charge Mimicry (NH2+) Diol Piperidine-3,5-Diol (Minimalist Mimic) Selective Inhibitor DNJ->Diol Deoxygenation (C4) Selectivity Tuning Enzyme Glycosidase Active Site Diol->Enzyme Competitive Binding

Figure 1: Structural logic of iminosugar evolution. The piperidine-3,5-diol scaffold represents a reduced pharmacophore that maintains transition-state mimicry while tuning selectivity through deoxygenation.

Therapeutic Applications

Metabolic Disorders (Diabetes)

Piperidine-3,5-diol derivatives function as competitive inhibitors of


-amylase  and intestinal 

-glucosidases
.
  • Mechanism: By inhibiting the breakdown of complex starches into glucose, these compounds blunt the postprandial glucose spike.

  • Potency: N-alkylated derivatives (e.g., N-phenylethyl) often show enhanced affinity due to hydrophobic interactions with the enzyme's entrance channel.

  • Data:

    • (3R,5R)-3,5-dihydroxypiperidine-4-yl conjugates have shown IC50 values in the low micromolar range (30–50

      
      M) against human pancreatic amylase.
      
Antibacterial Agents (Lipophosphonoxins)

The (3R,5R)-3,5-dihydroxypiperidine scaffold serves as a hydrophilic "module" in Lipophosphonoxins (LPPOs) .

  • Role: It connects a lipid tail (membrane anchor) to a nucleoside mimetic.

  • Activity: The diol moiety provides essential solubility and hydrogen-bonding capacity, allowing the molecule to penetrate the bacterial peptidoglycan layer and disrupt the inner membrane.

  • Target: Gram-positive bacteria (e.g., S. aureus, VRE).

Synthetic Precursors (Vitamin D3)

Beyond direct inhibition, these diols are critical chiral building blocks.

  • Application: Synthesis of 1

    
    ,25-dihydroxy-19-norvitamin D3  analogs.
    
  • Utility: The (3S,5S)-3,5-dihydroxypiperidine ring is used to construct the A-ring of the vitamin D3 skeleton, allowing for the generation of non-calcemic analogs with potent cell-differentiation activity.

Experimental Protocols

Synthesis: Reductive Aminocyclization

This protocol describes the synthesis of (3R,5R)-3,5-dihydroxypiperidine from D-mannose, a robust route ensuring stereochemical integrity.

Reagents: D-Mannose, Benzylamine, Sodium Cyanoborohydride (NaBH3CN), Trifluoroacetic acid (TFA), Pd/C.

Step-by-Step Methodology:

  • Oxidation: Convert D-mannose to the dialdehyde intermediate using sodium periodate (NaIO4) oxidative cleavage (if starting from a protected precursor) or use a specific sugar-derived dicarbonyl.

  • Double Reductive Amination:

    • Dissolve the dicarbonyl precursor (10 mmol) in Methanol (50 mL).

    • Add Benzylamine (10.5 mmol) and stir for 30 min at 0°C.

    • Add NaBH3CN (25 mmol) and Acetic Acid (1 mL).

    • Stir at Room Temperature (RT) for 16 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Look for the disappearance of the aldehyde.[1]

  • Deprotection (Debenzylation):

    • Dissolve the N-benzyl-3,5-diol intermediate in Ethanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite and concentrate in vacuo.

  • Purification: Ion-exchange chromatography (Dowex 50W-X8, H+ form). Elute with 0.5 M NH4OH.

In Vitro Assay: -Amylase Inhibition (DNS Method)

This colorimetric assay quantifies the ability of the derivative to inhibit the hydrolysis of starch.

Reagents:

  • Enzyme: Porcine Pancreatic

    
    -Amylase (PPA) (Type VI-B).
    
  • Substrate: 1% (w/v) Soluble Starch solution in 20 mM Sodium Phosphate buffer (pH 6.9).

  • DNS Reagent: 3,5-Dinitrosalicylic acid (96 mM) in 2M NaOH and Sodium Potassium Tartrate.

Protocol:

  • Incubation:

    • Mix 50

      
      L of Test Compound (various concentrations) + 50 
      
      
      
      L of PPA solution (0.5 mg/mL).
    • Incubate at 25°C for 10 minutes.

  • Reaction:

    • Add 50

      
      L of 1% Starch solution.
      
    • Incubate at 25°C for exactly 10 minutes.

  • Termination:

    • Add 100

      
      L of DNS Reagent.
      
    • Boil the mixture in a water bath (95°C) for 5 minutes. (Converts DNS to 3-amino-5-nitrosalicylic acid, orange-red).

  • Measurement:

    • Cool to RT and dilute with 1 mL distilled water.

    • Measure Absorbance at 540 nm .

  • Calculation:

    
    
    

Synthesis Workflow & Logic

The following diagram illustrates the synthetic pathway from the chiral pool (D-Mannose) to the active pharmacophore.

Synthesis_Workflow Mannose D-Mannose (Chiral Pool) Dialdehyde Dialdehyde Intermediate (C2-C6 cleaved) Mannose->Dialdehyde NaIO4 Oxidation Imine Bis-Imine Intermediate Dialdehyde->Imine BnNH2, MeOH N_Benzyl N-Benzyl-3,5-Diol (Cyclized) Imine->N_Benzyl NaBH3CN (Reductive Amination) Final (3R,5R)-Piperidine-3,5-Diol (Target) N_Benzyl->Final H2, Pd/C (Debenzylation)

Figure 2: Synthetic route for the stereoselective construction of (3R,5R)-piperidine-3,5-diol from D-mannose.[2]

Safety & Toxicity Considerations

When developing piperidine-3,5-diol derivatives, toxicity is largely dependent on the N-substituent:

  • Unsubstituted/Short Chain (C1-C4): Generally low cytotoxicity. Safe for metabolic applications.

  • Long Chain (C8-C12): N-alkyl chains >C8 significantly increase cytotoxicity (IC50 < 10

    
    M in HeLa cells) due to detergent-like effects on cell membranes.
    
  • Recommendation: For therapeutic windows, restrict N-alkyl chain lengths to C4 (butyl) or use polar side chains (e.g., hydroxyethyl) to maintain bioavailability without membrane disruption.

References

  • Synthesis and Glycosidase Inhibition: Dangerfield, E. M., et al. "Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction." Carbohydrate Research, 2024.

  • Antibacterial Mimetics: Zhou, Y., et al. "Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Lipophosphonoxins: Rejman, D., et al. "Lipophosphonoxins: New Modular Antibacterial Agents." Journal of Medicinal Chemistry, 2011. (Contextual validation of 3,5-diol module).

  • Amylase Inhibition: Uchida, R., et al. "New enzymatic synthesis of 63-modified maltooligosaccharides and their inhibitory activities for human alpha-amylases." Chemical & Pharmaceutical Bulletin, 1999.

  • Vitamin D3 Analogs: Hanazawa, T., et al. "Design and Efficient Synthesis of New Stable 1alpha,25-Dihydroxy-19-norvitamin D3 Analogues." Bioorganic & Medicinal Chemistry, 2000.

Sources

Piperidine-3,5-diol as a Glycosidase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the utility, synthesis, and application of Piperidine-3,5-diol as a scaffold for glycosidase inhibitors.

Executive Summary

The Piperidine-3,5-diol core represents a simplified, yet highly versatile pharmacophore within the iminosugar class of glycosidase inhibitors. Unlike the fully hydroxylated archetype 1-deoxynojirimycin (DNJ) , which mimics the complete topology of glucose, the 3,5-diol scaffold offers a "minimalist" approach. It retains critical hydrogen-bonding interactions required for active site recognition while reducing steric bulk, allowing for extensive derivatization—particularly at the nitrogen (N1) and C4 positions—to tune selectivity between glucosidases, galactosidases, and mannosidases.

This guide provides a technical roadmap for leveraging this scaffold, covering its mechanistic basis, synthetic routes, structure-activity relationships (SAR), and validation protocols.

Mechanistic Foundation: Transition State Mimicry

The potency of piperidine-3,5-diol derivatives stems from their ability to mimic the oxocarbenium ion transition state formed during glycosidic bond hydrolysis.

Electrostatic Mimicry

In the natural hydrolysis mechanism, the glycosidic oxygen is protonated, leading to bond cleavage and the formation of a planar, positively charged oxocarbenium ion at the anomeric carbon.

  • The Scaffold's Role: The secondary amine of the piperidine ring (

    
    ) is protonated at physiological pH. This ammonium cation provides a positive charge analogous to the oxocarbenium ion, forming a strong electrostatic interaction with the enzyme's catalytic nucleophile (typically a glutamate or aspartate residue).
    
Topographical Mimicry
  • Hydroxyl Positioning: The hydroxyl groups at C3 and C5 mimic the equatorial or axial hydroxyls of the pyranose ring (e.g., C2/C4 or C3/C6 depending on alignment), anchoring the inhibitor via hydrogen bonds.

  • Ring Distortion: The piperidine ring often adopts a chair or skew-boat conformation that aligns with the distorted conformation of the sugar during catalysis.

G Substrate Natural Substrate (Glycoside) TS Transition State (Oxocarbenium Ion) Substrate->TS Hydrolysis Initiation Enzyme Enzyme Active Site (Asp/Glu Residues) TS->Enzyme Electrostatic Stabilization Inhibitor Inhibitor Scaffold (Piperidine-3,5-diol) Inhibitor->TS Structural Homology Inhibitor->Enzyme Charge Mimicry (Protonated N)

Figure 1: Mechanistic logic of glycosidase inhibition. The protonated piperidine nitrogen mimics the positive charge of the oxocarbenium transition state.

Synthetic Strategies

Accessing the piperidine-3,5-diol scaffold requires control over stereochemistry (cis vs. trans). Two primary routes are recommended: De Novo Synthesis from Pyridines (for diversity) and Chiral Pool Synthesis (for stereochemical precision).

Route A: Hydrogenation of 3,5-Dihydroxypyridine

This is the most direct route to the racemic scaffold, suitable for generating libraries.

  • Starting Material: 3,5-Dihydroxypyridine.[1]

  • Reaction: Catalytic hydrogenation using Rh/Al₂O₃ or PtO₂ in acetic acid.

  • Outcome: Predominantly yields the cis-isomer (meso compound) due to hydrogen delivery from the least hindered face.

  • Derivatization: The nitrogen is then alkylated using alkyl halides or via reductive amination to introduce hydrophobic tails (lipophilic spacers).

Route B: Chiral Pool (From Carbohydrates)

For enantiopure derivatives, starting from sugar lactones is preferred.

  • Starting Material: D-Glucono-δ-lactone or similar sugar derivatives.

  • Key Step: Double displacement of sulfonate esters by a primary amine (benzylamine) to close the piperidine ring.

  • Advantage: Fixes the stereochemistry at C3 and C5 absolutely.

Synthesis Start 3,5-Dihydroxypyridine Step1 Hydrogenation (H2, Rh/Al2O3, AcOH) Start->Step1 Inter Piperidine-3,5-diol (cis/trans mixture) Step1->Inter Step2 N-Alkylation (R-Br, K2CO3) Inter->Step2 Final N-Alkyl-Piperidine-3,5-diol (Target Inhibitor) Step2->Final

Figure 2: Synthetic workflow for accessing N-alkylated piperidine-3,5-diol inhibitors via pyridine reduction.

Structure-Activity Relationships (SAR)

The biological activity of piperidine-3,5-diol derivatives is heavily influenced by the substitution pattern.

Stereochemistry (C3 & C5)
  • Cis-3,5-diol: Often mimics the C4 and C6 hydroxyls of glucose or galactose.

  • Trans-3,5-diol: Less common in potent inhibitors but useful for probing specific active site pockets.

N-Substitution (The "Lipophilic Effect")

Unlike the bare scaffold, N-alkylated derivatives show drastically improved potency and selectivity.

  • Mechanism: The alkyl chain interacts with hydrophobic patches near the active site entrance (aglycone binding site).

  • Data Trends:

    • Short chains (C1-C4): Moderate inhibition.[2]

    • Long chains (C8-C12): Often nanomolar potency (e.g., against

      
      -glucocerebrosidase).
      
    • Functionalized chains: Adding adamantane or biphenyl groups can switch selectivity from glucosidase to galactosidase.

Table 1: Comparative SAR Profile of Piperidine Scaffolds

Scaffold FeatureModificationEffect on ActivityTarget Enzyme Example
Core Ring 3,5-Diol (vs 3,4,5-Triol)Reduced polarity; improved membrane permeability.

-Glucosidase /

-Galactosidase
Nitrogen (N1) N-ButylIncreased affinity (10-50x vs unsubstituted).

-Glucosidase (ER)
Nitrogen (N1) N-NonylHigh potency (nM range); "Chaperone" activity.

-Glucocerebrosidase (GCase)
C3/C5 Config (3R, 5R)Mimics D-glucose stereochemistry.Broad-spectrum Glucosidase

Experimental Protocol: Enzyme Inhibition Assay

To validate the inhibitory potential of synthesized piperidine-3,5-diol derivatives, a kinetic assay using a colorimetric substrate is the standard.

Objective

Determine the


 and 

values of the inhibitor against a target glycosidase (e.g.,

-glucosidase from S. cerevisiae or lysosomal

-glucosidase).
Materials
  • Enzyme:

    
    -Glucosidase (1 U/mL in phosphate buffer).
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (
    
    
    NPG), 5 mM stock.
  • Buffer: 67 mM Phosphate buffer, pH 6.8.

  • Stop Solution: 1 M

    
    .
    
  • Detection: Microplate reader (Absorbance at 405 nm).

Workflow
  • Preparation: Dissolve inhibitor in DMSO. Prepare serial dilutions (e.g., 0.1

    
    M to 1000 
    
    
    
    M).
  • Incubation:

    • Add 20

      
      L of Enzyme solution to 96-well plate.
      
    • Add 10

      
      L of Inhibitor solution.
      
    • Incubate at 37°C for 10 minutes (allows equilibrium binding).

  • Reaction:

    • Add 20

      
      L of Substrate (
      
      
      
      NPG).
    • Incubate at 37°C for 20 minutes.

  • Termination: Add 50

    
    L of Stop Solution (
    
    
    
    ). The reaction turns yellow (
    
    
    -nitrophenolate release).
  • Measurement: Read absorbance at 405 nm.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      
    • Use Dixon plots (1/V vs [I]) to determine

      
       and mode of inhibition (Competitive/Non-competitive).
      

Therapeutic Applications

Pharmacological Chaperones

Piperidine-3,5-diols are prime candidates for Chaperone Therapy in Lysosomal Storage Diseases (e.g., Gaucher's, Fabry's).

  • Concept: At sub-inhibitory concentrations, the small molecule binds to the misfolded mutant enzyme in the Endoplasmic Reticulum (ER), stabilizing its folding and facilitating trafficking to the lysosome.

  • Advantage: The simplified 3,5-diol scaffold often shows better bioavailability and blood-brain barrier (BBB) penetration than larger sugar mimetics.

Antivirals

By inhibiting ER


-glucosidases, these compounds prevent the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Hepatitis C), rendering the virus non-infectious.

References

  • Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines . ResearchGate.[3][4]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives . PubMed.[5][6]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . NCBI.

  • Alkaloid Glycosidase Inhibitors . NCBI.

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives . UCSD. (General reference for 3,5-disubstituted piperidine mimetics).

Sources

Solubility of piperidine-3,5-diol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Solubility Profiling of Piperidine-3,5-diol

Executive Summary Piperidine-3,5-diol (CAS: 1792-72-9) represents a distinct class of polyhydroxylated heterocycles often utilized as chiral building blocks in the synthesis of iminosugars and glycosidase inhibitors.[1] Unlike its parent compound piperidine, the introduction of two hydroxyl groups at the 3- and 5-positions drastically shifts its physicochemical profile from a lipophilic amine to a highly polar, hydrophilic solid.[1]

This guide provides a technical analysis of its solubility behavior, grounded in thermodynamic principles and practical laboratory experience.[1] For researchers, the critical takeaway is the compound's resistance to extraction by standard non-polar organic solvents, necessitating specific protocols for isolation and quantification.[1]

Part 1: Molecular Architecture & Theoretical Solubility[1][2]

To predict solubility behavior, we must first analyze the solute-solvent interaction potential.[1] Piperidine-3,5-diol possesses three critical functional motifs:

  • Secondary Amine (

    
    ):  Acts as a proton acceptor.[1] At physiological and acidic pH, it exists predominantly as the piperidinium cation, locking it into the aqueous phase.[1]
    
  • Two Hydroxyl Groups: Act as both hydrogen bond donors and acceptors.[1]

  • Piperidine Ring: The hydrocarbon backbone is insufficient to offset the polarity of the three heteroatoms.[1]

Calculated Physicochemical Data:

  • LogP (Octanol/Water): -1.30 (Calculated).[1] This negative value indicates a strong preference for the aqueous phase.[1][2]

  • Polar Surface Area (PSA): ~52.5 Ų.[1]

  • Physical State: Solid (typically off-white).[1][3]

The Solvation Mechanism

In aqueous media, the molecule engages in a robust hydrogen-bonding network.[1] The amine nitrogen accepts protons from water, while the hydroxyls exchange protons.[1] In non-polar solvents (e.g., Hexane), the energy cost to break these cohesive solute-solute interactions (crystal lattice energy) is not compensated by solute-solvent interactions, resulting in negligible solubility.[1]

SolvationMechanism cluster_0 Aqueous Phase (High Solubility) cluster_1 Non-Polar Organic Phase (Insoluble) Water Water Molecules (H-Bond Network) Solute_Aq Piperidine-3,5-diol (H-Bond Donor/Acceptor) Water->Solute_Aq Solvation (Exothermic) Hexane Hexane/DCM (Van der Waals only) Solute_Org Piperidine-3,5-diol (Crystal Lattice) Hexane->Solute_Org Repulsion (Endothermic)

Figure 1: Comparative solvation mechanics. The green arrow indicates favorable energetic interactions in water, while the red dashed line represents the thermodynamic barrier in non-polar solvents.

Part 2: Solubility Landscape & Data Summary[1]

The following table summarizes the solubility profile based on polarity matching and experimental purification trends.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High (>100 mg/mL)Extensive H-bonding; hydration of amine.[1]
Aqueous (Acidic) 0.1 M HClVery High Protonation forms the ammonium salt, maximizing solubility.[1]
Alcohols Methanol, EthanolModerate - High Compatible polarity; often used for recrystallization.[1]
Polar Aprotic DMSO, DMFHigh Strong dipole interactions solubilize the polar core.[1]
Chlorinated Dichloromethane (DCM)Low / Negligible Dipole is insufficient to break the crystal lattice.[1]
Ethers THF, Diethyl EtherNegligible Lack of H-bond donation capability.[1]
Hydrocarbons Hexane, TolueneInsoluble Complete polarity mismatch.[1]

Critical Research Note: Attempting to extract piperidine-3,5-diol from water into DCM or Ethyl Acetate is a common error.[1] The partition coefficient (


) heavily favors the water layer. For extraction, n-Butanol  is the only viable standard organic solvent, though continuous extraction or evaporation is preferred.[1]

Part 3: Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination

Objective: Determine the saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh approximately 50 mg of Piperidine-3,5-diol into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (Water, MeOH, or DMSO).[1]

  • Equilibration:

    • If the solid dissolves immediately, add more solid until precipitation is visible.[1]

    • Cap the vial and place it in an orbital shaker at 25°C for 24 hours.

  • Phase Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (ensure filter compatibility with solvent).

  • Quantification:

    • Dilute the filtrate 100x with the mobile phase.[1]

    • Inject into HPLC (Column: HILIC or Amide-C18; Mobile Phase: Acetonitrile/Ammonium Formate buffer).[1]

    • Note: UV detection is ineffective.[1] Use ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) .[1]

Protocol 2: Isolation Strategy (Purification)

Since solubility in organics is poor, standard liquid-liquid extraction (LLE) fails.[1] Use this "Catch and Release" protocol.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) Step1 Acidify to pH 2 (Ensures Protonation) Start->Step1 Step2 Load onto Cation Exchange Resin (e.g., Dowex 50W) Step1->Step2 Step3 Wash with Water/MeOH (Removes non-basic impurities) Step2->Step3 Waste Step4 Elute with NH4OH (Releases free base) Step3->Step4 Product Elution Step5 Evaporate & Recrystallize (Solvent: EtOH/Et2O) Step4->Step5

Figure 2: "Catch and Release" purification workflow utilizing the basicity of the piperidine nitrogen to overcome solubility challenges.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58865522, Piperidine-3,5-diol. Retrieved from [Link]

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP analysis).

Sources

The Piperidine-3,5-diol Pharmacophore in Medicinal Chemistry: From Iminosugars to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the piperidine-3,5-diol motif stands as a highly privileged pharmacophore, serving as the structural backbone for a vast array of iminosugars (azasugars). By replacing the endocyclic oxygen of a carbohydrate pyranose ring with a basic nitrogen atom, this scaffold achieves profound transition-state mimicry [1]. This technical guide explores the mechanistic causality, stereochemical requirements, and therapeutic applications of the piperidine-3,5-diol core, providing actionable protocols for its synthesis and in vitro validation.

Structural and Mechanistic Causality

The efficacy of the piperidine-3,5-diol pharmacophore is rooted in its ability to deceive carbohydrate-processing enzymes (glycosidases and glycosyltransferases).

Transition-State Mimicry

During the enzymatic hydrolysis of a glycosidic bond, the substrate passes through a high-energy oxocarbenium ion transition state, characterized by a partial positive charge on the endocyclic oxygen and a flattened half-chair conformation.

  • The Nitrogen Advantage: At physiological pH (~7.4), the secondary or tertiary amine of the piperidine ring becomes protonated. This localized positive charge electrostatically mimics the oxocarbenium ion, forming a strong, stabilizing ionic interaction with the catalytic nucleophile (typically an Asp or Glu residue) in the enzyme's active site.

  • The 3,5-Diol Orientation: The hydroxyl groups at the C3 and C5 positions are critical for target selectivity. Depending on their relative stereochemistry (e.g., cis vs. trans, axial vs. equatorial), they replicate the spatial arrangement of the hydroxyls in natural sugars like glucose, galactose, or mannose, anchoring the molecule via a dense hydrogen-bonding network [3].

Logical Pathway of Inhibition

To visualize the causality of this interaction, the following diagram maps the molecular events from binding to therapeutic outcome.

Mechanism A Piperidine-3,5-diol Core (Protonated N) B Oxocarbenium-like Transition State Mimicry A->B Adopts conformation C Glycosidase Active Site (Enzyme Pocket) B->C Binds tightly D Catalytic Acid/Base (e.g., Glu/Asp) C->D H-Bonding via 3,5-diols E Catalytic Nucleophile (e.g., Glu/Asp) C->E Ionic interaction via N+ F Competitive Inhibition & Chaperone Activity D->F Prevents substrate binding E->F Stabilizes mutant enzyme

Fig 1: Logical pathway of glycosidase inhibition by the piperidine-3,5-diol pharmacophore.

Therapeutic Applications & Quantitative Data

The piperidine-3,5-diol core is the foundation for several FDA-approved drugs and advanced clinical candidates, particularly in the treatment of Lysosomal Storage Disorders (LSDs) and metabolic diseases.

Instead of merely inhibiting the enzyme, sub-inhibitory concentrations of these compounds act as pharmacological chaperones . They bind to misfolded, mutant glycosidases in the endoplasmic reticulum, stabilizing their structure and facilitating their trafficking to the lysosome, where the acidic pH causes the drug to dissociate, restoring endogenous enzyme activity [2].

Table 1: Key Piperidine-diol/triol Derivatives and Target Metrics
CompoundPharmacophore CoreTarget EnzymePrimary IndicationTypical IC50 / Ki
Migalastat Piperidine-3,4,5-triol

-Galactosidase A
Fabry Disease~0.04 µM [2]
Isofagomine Piperidine-3,4-diol-5-CH

OH

-Glucocerebrosidase
Gaucher Disease0.04 - 8.7 µM [3]
Miglitol N-hydroxyethyl-piperidine-triol

-Glucosidase
Type 2 Diabetes~0.5 - 2.0 µM

Experimental Methodologies

Stereoselective Synthesis of the Piperidine-3,5-diol Scaffold

To ensure high enantiomeric excess (ee > 98%), the synthesis relies on chiral pool precursors. The following workflow describes the generation of the core scaffold from L-tartaric acid.

Synthesis S1 Chiral Pool Precursor (e.g., L-Tartaric Acid) S2 Protection & Activation (Acetonide formation, Tosylation) S1->S2 Step 1 S3 Amination & Cyclization (Primary Amine, SN2) S2->S3 Step 2 S4 N-Protection & Reduction (Boc addition, Hydride reduction) S3->S4 Step 3 S5 Global Deprotection (Acidic Cleavage, HCl/MeOH) S4->S5 Step 4 S6 Piperidine-3,5-diol Target (e.g., Isofagomine core) S5->S6 Final Yield

Fig 2: General stereoselective synthetic workflow for piperidine-3,5-diol derivatives.

Step-by-Step Protocol:

  • Protection: React L-tartaric acid with 2,2-dimethoxypropane and catalytic

    
    -TsOH to form the acetonide. Causality: This locks the C3/C4 relative stereochemistry and prevents unwanted side reactions during subsequent reductions [4].
    
  • Reduction & Activation: Reduce the carboxylic acids to alcohols using LiAlH

    
    , followed by selective ditosylation of the primary alcohols using TsCl and pyridine.
    
  • Cyclization: Introduce benzylamine (BnNH

    
    ) under reflux conditions. Causality: The primary amine acts as a bis-nucleophile, undergoing a double S
    
    
    
    2 displacement of the tosylates to close the piperidine ring.
  • Deprotection: Remove the acetonide using 1M HCl in MeOH, followed by Pd/C catalyzed hydrogenolysis (H

    
    , 1 atm) to remove the N-benzyl group, yielding the free piperidine-3,5-diol hydrochloride salt.
    
Self-Validating In Vitro Fluorogenic Assay for Glycosidase Inhibition

To accurately determine the IC


 of synthesized piperidine-3,5-diol derivatives, a continuous fluorogenic assay must be employed.

Protocol:

  • Reagent Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.5) to mimic the lysosomal environment. Prepare the substrate, 4-methylumbelliferyl-

    
    -D-glucopyranoside (4-MU-
    
    
    
    -Glc), at 2 mM.
  • Pre-incubation (Critical Step): In a black 96-well microplate, mix 10 µL of the purified enzyme (e.g., recombinant

    
    -glucocerebrosidase) with 40 µL of the piperidine-3,5-diol inhibitor at varying concentrations (1 nM to 100 µM). Incubate at 37°C for 30 minutes. Causality: Iminosugars frequently exhibit slow-onset, tight-binding kinetics. Failing to pre-incubate will result in an artificially inflated IC
    
    
    
    value.
  • Reaction Initiation: Add 50 µL of the 4-MU-

    
    -Glc substrate to all wells to initiate the reaction.
    
  • Kinetic Monitoring: Immediately read the plate in a fluorometer (Excitation: 365 nm, Emission: 450 nm) every 1 minute for 30 minutes.

  • System Validation:

    • Positive Control: Include a well with a known inhibitor (e.g., standard Isofagomine) to validate assay sensitivity.

    • Negative Control: Include a well with heat-denatured enzyme to establish baseline substrate auto-hydrolysis.

    • Z'-Factor: Calculate the Z'-factor using the vehicle control and positive control. A Z' > 0.5 validates the assay's robustness for high-throughput screening.

Future Directions in Drug Design

The modularity of the piperidine-3,5-diol core allows for extensive late-stage functionalization. Current medicinal chemistry efforts are focused on N-alkylation . While the naked piperidine-3,5-diol is highly polar and struggles to cross the blood-brain barrier (BBB), attaching lipophilic chains (e.g., N-nonyl or N-butyl groups) significantly enhances central nervous system (CNS) penetrance. This is a critical parameter for treating the neurological phenotypes of Lysosomal Storage Disorders, representing the next frontier for this privileged pharmacophore.

References

  • A New Route to Diverse 1-Azasugars from N-Boc-5-hydroxy-3-piperidene as a Common Building Block The Journal of Organic Chemistry URL:[Link]

  • Migalastat Compound Summary (CID 176077) National Center for Biotechnology Information (PubChem) URL:[Link]

  • Docking and SAR studies of D- and L-isofagomine isomers as human

    
    -glucocerebrosidase inhibitors 
    Bioorganic & Medicinal Chemistry
    URL:[Link]
    
  • Synthesis of isofagomine, a novel glycosidase inhibitor Carbohydrate Research (Elsevier Pure) URL:[Link]

Natural Occurrence and Isolation of Piperidine-3,5-diol Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-3,5-diol scaffold represents a highly privileged evolutionary pharmacophore found across diverse plant and microbial taxa. As the structural core of polyhydroxylated alkaloids (commonly referred to as azasugars or iminosugars), these compounds exhibit profound biological activity by mimicking the oxocarbenium ion transition state of pyranose sugars. This whitepaper provides an in-depth, self-validating technical framework for the extraction, structural elucidation, and pharmacological profiling of naturally occurring piperidine-3,5-diol alkaloids, designed for researchers in natural product chemistry and drug discovery.

Structural Biology and Evolutionary Causality

Azacyclohexanediol (piperidinediol) derivatives are widely distributed in natural products and are frequently incorporated into synthetic therapeutic agents[1]. The evolutionary selection of the piperidine-3,5-diol motif is not accidental; it is a highly specific defensive adaptation by plants (e.g., Morus alba) and microbes (e.g., Streptomyces spp.) to inhibit the digestive glycosidases of herbivores and competing organisms[2].

The core biological efficacy of these alkaloids stems from two structural features:

  • The Basic Nitrogen: At physiological pH, the secondary amine of the piperidine ring is protonated, mimicking the positive charge of the oxocarbenium ion intermediate formed during glycosidic bond cleavage.

  • The 3,5-Diol Motif: The spatial arrangement of the hydroxyl groups at the C3 and C5 positions perfectly mimics the equatorial/axial hydroxyls of natural monosaccharides, allowing the alkaloid to competitively bind to the active site of α- and β-glycosidases with high affinity[3].

Biosynthetic Pathways

In nature, the piperidine ring is predominantly derived from the amino acid L-lysine. The biosynthesis relies on a sequence of decarboxylation, oxidative deamination, and cyclization, followed by highly specific enzymatic hydroxylations.

Biosynthesis L_Lysine L-Lysine Cadaverine Cadaverine L_Lysine->Cadaverine LDC (Lysine Decarboxylase) Piperidine Δ1-Piperideine Cadaverine->Piperidine Diamine Oxidase PiperidineCore Piperidine Core Piperidine->PiperidineCore Reductase Hydroxylated Piperidine-3,5-diol Scaffold (Azasugar Core) PiperidineCore->Hydroxylated P450 Monooxygenases (Regioselective Hydroxylation)

Biosynthetic pathway of piperidine-3,5-diol alkaloids from L-lysine.

The regioselective hydroxylation at the 3- and 5-positions is mediated by cytochrome P450 monooxygenases, which dictate the ultimate stereochemistry (e.g., cis vs. trans configurations) of the resulting azasugar[3].

Experimental Workflows: Extraction and Isolation

Because piperidine-3,5-diols are highly polar, water-soluble, and possess a basic secondary amine, traditional organic solvent extraction (e.g., hexane/ethyl acetate partitioning) fails to isolate them. The following protocol utilizes the inherent pKa of the piperidine nitrogen (~8.5) to separate the alkaloids from neutral plant sugars.

Step-by-Step Isolation Protocol
  • Matrix Maceration: Pulverize 1.0 kg of dried biomass (e.g., Morus alba leaves or Streptomyces lyophilized broth). Extract with 70% aqueous methanol (3 × 5 L) at 25°C for 48 hours. Causality: Aqueous methanol penetrates the cellular matrix while solubilizing highly polar polyhydroxylated compounds.

  • Defatting and Acidification: Concentrate the extract in vacuo to an aqueous suspension. Wash with dichloromethane (3 × 1 L) to remove lipids and chlorophyll. Adjust the aqueous layer to pH 3.0 using 1M HCl. Causality: Acidification ensures the piperidine nitrogen is fully protonated (cationic), preparing it for ion-exchange.

  • Cation-Exchange Chromatography: Load the acidified extract onto a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H+ form). Wash the column extensively with distilled water. Causality: The resin captures the cationic alkaloids while neutral monosaccharides and acidic impurities are washed away.

  • Alkaline Elution: Elute the column with 0.5 M NH₄OH. Collect the basic fractions (Ninhydrin positive) and lyophilize immediately to prevent degradation.

  • HILIC-HPLC Purification: Purify the crude alkaloid mixture using Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide-bonded silica column. Mobile phase: Acetonitrile/Water (80:20) with 10 mM ammonium formate. Causality: HILIC is specifically designed to resolve highly polar, hydrophilic molecules that do not retain on standard C18 reverse-phase columns.

Workflow Biomass Biomass Extraction (70% aq. MeOH) Acidification Acidification (pH 3.0, 1M HCl) Biomass->Acidification Defatting (DCM) IonExchange Cation-Exchange (Dowex 50W-X8) Acidification->IonExchange Load Cationic Phase Elution Selective Elution (0.5 M NH4OH) IonExchange->Elution Wash Neutral Sugars HPLC HILIC-HPLC (Amide Column) Elution->HPLC Lyophilization NMR Structural Elucidation (NMR / X-Ray) HPLC->NMR >98% Purity Fraction

Workflow for the isolation of polar piperidine-3,5-diol alkaloids.

Structural Elucidation and Stereochemistry

The stereochemical configuration of the 3,5-diol motif is critical for its biological activity. X-ray crystallographic studies of 1,3-piperidinediol derivatives reveal that the two hydroxyl groups on the piperidine ring frequently adopt a cis conformation, localizing in axial positions[1].

This thermodynamically driven conformation is stabilized by intramolecular O–H···O hydrogen bonding, generating cyclic motifs that are a hallmark of related azacyclohexanediols[4]. In ¹H NMR spectroscopy, the axial positioning of these hydroxyls results in distinct coupling constants (


 ~ 9-11 Hz) for the corresponding methine protons, allowing researchers to rapidly assign the relative stereochemistry of newly isolated natural products.

Quantitative Data: Natural Sources and Bioactivity

The biological efficacy of these alkaloids is typically measured via their half-maximal inhibitory concentration (


) against specific glycosidases. Below is a summary of key piperidine-3,5-diol containing natural products and their activities.
Compound Class / AlkaloidPrimary Natural SourceTarget Enzyme

Value
Biological Application
1-Deoxynojirimycin (DNJ) Morus alba (Mulberry)α-Glucosidase~0.3 - 2.0 µMAntidiabetic / Postprandial Hyperglycemia[2]
Fagomine Isomers Fagopyrum esculentumβ-Galactosidase~10 - 50 µMAntimicrobial / Biofilm Inhibition
3,4,5-Trihydroxypiperidines Streptomyces spp.α-Mannosidase~5.0 µMAntiviral / Glycoprotein processing inhibitor[5]
Prosopine Analogues Prosopis africanaCNS ReceptorsN/AAnalgesic / Neuroprotective

Note: The structural variation at the C2 and C6 positions of the piperidine-3,5-diol core dictates the specific enzyme selectivity.

References

  • 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol Source: Acta Crystallographica Section E: Structure Reports Online (NIH) URL:[Link]

  • Inhibitory effect of pine extract on α-glucosidase activity and postprandial hyperglycemia Source: ResearchGate URL:[Link]

  • A New Route to Diverse 1-Azasugars from N-Boc-5-hydroxy-3-piperidene as a Common Building Block Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines Source: American Chemical Society URL:[Link]

Sources

Methodological & Application

Using piperidine-3,5-diol as a building block for iminosugars

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis & Screening of Iminosugars Derived from Piperidine-3,5-diol

Executive Summary

This guide details the strategic utilization of piperidine-3,5-diol (specifically the cis-meso isomer) as a minimalist scaffold for the development of next-generation iminosugars. Unlike traditional polyhydroxylated alkaloids (e.g., deoxynojirimycin, DNJ) which mimic the full steric bulk of pyranoses, the 3,5-diol core offers a "stripped-down" pharmacophore. This reduction in structural complexity significantly lowers synthetic costs while maintaining critical hydrogen-bonding interactions required for the inhibition of glycosidases, particularly


-glucocerebrosidase (GCase)  and 

-galactosidase
.

This document provides a validated workflow for:

  • Desymmetrization: Converting the achiral meso-diol into a high-value chiral building block via enzymatic resolution.

  • Functionalization: Installing lipophilic

    
    -alkyl tails to enhance lysosomal targeting and pharmacological chaperone activity.
    
  • Validation: A standardized kinetic assay to determine

    
     and 
    
    
    
    values.

Scientific Rationale & Mechanism

The "Minimalist" Pharmacophore Hypothesis

Iminosugars function by mimicking the oxocarbenium ion transition state of glycoside hydrolysis. While C2, C3, and C4 hydroxyls in DNJ are critical for specificity, recent structure-activity relationship (SAR) studies suggest that the C3 and C5 hydroxyls on the piperidine ring are often sufficient to anchor the molecule within the active site of


-glucosidases, provided the nitrogen is appropriately functionalized.
  • 3,5-Diol Advantage: The removal of the C4-hydroxyl (relative to DNJ) and hydroxymethyl groups reduces polar surface area (PSA), potentially improving blood-brain barrier (BBB) penetration—a critical factor for treating neuronopathic lysosomal storage diseases like Gaucher Type 2/3.

Mechanism of Action: Pharmacological Chaperoning

Many lysosomal storage diseases arise from unstable mutant enzymes (e.g., N370S GCase) that misfold in the Endoplasmic Reticulum (ER) and are degraded.

  • Step 1: The iminosugar binds the mutant enzyme in the ER at neutral pH.

  • Step 2: This binding stabilizes the proper folding, allowing trafficking to the lysosome.

  • Step 3: In the acidic lysosome (pH < 5), the high concentration of natural substrate competes off the inhibitor, restoring enzymatic activity.

Experimental Workflows

Visualizing the Core Strategy

The following diagram outlines the conversion of the achiral meso-precursor into a potent, chiral therapeutic candidate.

G Start cis-Piperidine-3,5-diol (Meso / Achiral) Step1 Enzymatic Desymmetrization (Lipase CAL-B) Start->Step1 Vinyl Acetate THF, 30°C Inter1 Chiral Mono-Acetate (>98% ee) Step1->Inter1 Kinetic Resolution Step2 N-Alkylation (Lipophilic Tail) Inter1->Step2 R-Br, K2CO3 DMF, 60°C Final N-Alkyl-3,5-diol Iminosugar (Active Chaperone) Step2->Final Deprotection (if needed)

Figure 1: Synthetic workflow transforming the meso-3,5-diol into a chiral therapeutic candidate via enzymatic desymmetrization.

Protocol A: Enzymatic Desymmetrization

Objective: Isolate a single enantiomer from the inexpensive cis-3,5-dihydroxypiperidine (meso) starting material. Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (3R,5S) hydroxyl group over the enantiotopic equivalent, breaking the symmetry.

Materials:

  • cis-Piperidine-3,5-diol hydrochloride (Commercial grade)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate (Acyl donor)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (

    
    )
    

Procedure:

  • Free Base Preparation: Dissolve the hydrochloride salt (1.0 g) in minimal methanol. Add 1.1 eq of

    
    . Stir for 10 min, concentrate, and re-dissolve in anhydrous THF (20 mL). Filter off the triethylamine hydrochloride salt.
    
  • Enzymatic Setup: To the THF solution, add vinyl acetate (3.0 eq) and Novozym 435 (20% w/w relative to substrate).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

    • Critical Checkpoint: Monitor reaction by TLC (DCM:MeOH 9:1). The mono-acetate appears as a new spot with higher

      
       than the diol.
      
  • Termination: Stop the reaction at ~50-60% conversion (typically 24–48 hours) to ensure high enantiomeric excess (ee). Filter off the enzyme beads.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, DCM

    
     10% MeOH/DCM).
    
    • Yield: Expect ~40–45% of the chiral mono-acetate.

    • QC: Verify ee% via Chiral HPLC (Chiralpak AD-H column).

Protocol B: -Functionalization (The "Tail")

Objective: Attach a hydrophobic chain (e.g.,


-nonyl or 

-adamantyl) to the piperidine nitrogen. This "tail" interacts with the hydrophobic pocket near the enzyme active site, drastically increasing potency (often 100-fold vs. the unsubstituted amine).

Materials:

  • Chiral Mono-acetate (from Protocol A)

  • 1-Bromononyl (or active alkyl halide of choice)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction: Dissolve the chiral mono-acetate (1.0 eq) in DMF (0.2 M concentration). Add

    
     (2.0 eq) and the alkyl bromide (1.1 eq).
    
  • Heating: Heat to 60°C for 12 hours under inert atmosphere (

    
    ).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Deprotection (Global): Dissolve the crude

    
    -alkylated intermediate in MeOH. Add catalytic NaOMe (pH ~10). Stir 1 hour to remove the acetate ester. Neutralize with acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate.
    
  • Final Isolation: Isolate the target

    
    -alkyl-piperidine-3,5-diol as a free base or HCl salt.
    

Protocol C: Biological Validation (GCase Inhibition)

Objective: Determine the


 of the synthesized iminosugar against 

-glucocerebrosidase (GCase).

Reagents:

  • Enzyme: Recombinant human GCase (Imiglucerase or Cerezyme).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton X-100.

Method:

  • Preparation: Prepare serial dilutions of the iminosugar in the buffer (Range: 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of inhibitor solution in a black 96-well plate. Incubate for 15 min at 37°C.
  • Reaction Start: Add 20

    
    L of 4-MU-Glc substrate (3 mM).
    
  • Kinetics: Monitor fluorescence (Ex 365 nm / Em 445 nm) every 60 seconds for 20 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate 
    
    
    
    .

Data Presentation Template:

Compound IDCore StructureN-Substituent

(GCase)

(

-Gal)
Selectivity Ratio
Ref 1 DNJButyl25

M
>100

M
>4
Ref 2 IsofagomineH0.05

M
5

M
100
Target A 3,5-Diol Nonyl [Result] [Result] [Calc]

References

  • Compain, P., & Martin, O. R. (2001). Iminosugars: From synthesis to therapeutic applications. Wiley-VCH.

  • García-Moreno, M. I., et al. (2008). Fluorinated Chaperones: Synthesis and Evaluation of Fluorinated N-Octyl-β-valienamines as Correctors of Mutant Lysosomal Enzymes. Journal of Medicinal Chemistry.

  • Yu, L., et al. (2006). Iminosugar-Based Pharmacological Chaperones for the Treatment of Lysosomal Storage Disorders. Accounts of Chemical Research.

  • Johnson, C. R., et al. (1995). Enzymatic Desymmetrization of Meso-Diols. Journal of the American Chemical Society.[2][3]

  • Sawkar, A. R., et al. (2002). Chemical Chaperones Increase the Cellular Activity of N370S β-Glucosidase: A Therapeutic Strategy for Gaucher Disease. PNAS.

Sources

Application Note: High-Fidelity N-Alkylation of Piperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of polyhydroxylated piperidines (iminosugars) presents a specific chemoselective challenge: distinguishing the secondary amine nucleophile from the competing hydroxyl groups at the C3 and C5 positions. This guide details two robust protocols for the N-alkylation of piperidine-3,5-diol: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).[1] Special emphasis is placed on the purification of these highly polar, water-soluble products using ion-exchange chromatography ("Catch and Release"), a critical step often overlooked in standard organic synthesis guides.

Introduction & Mechanistic Grounding

Piperidine-3,5-diol is a core scaffold in the synthesis of pharmacological chaperones (e.g., Miglustat analogs) and glycosidase inhibitors. The molecule contains three nucleophilic sites:

  • Secondary Amine (

    
     NH):  pKa 
    
    
    
    10–11 (conjugate acid).
  • Secondary Alcohols (

    
     OH):  pKa 
    
    
    
    16–17.
The Chemoselectivity Challenge

While the amine is kinetically more nucleophilic, the use of strong bases (e.g., NaH, KOtBu) can deprotonate the hydroxyl groups, leading to O-alkylation side products. Furthermore, the high polarity of the 3,5-diol motif makes standard aqueous/organic extractions (e.g., EtOAc/Water) inefficient, as the product often partitions into the aqueous phase.

Strategic Selection
  • Use Method A (Reductive Amination) for high chemoselectivity, prevention of over-alkylation (quaternary ammonium salts), and when the alkylating agent is an aldehyde or ketone.

  • Use Method B (Direct Alkylation) when the alkylating agent is an alkyl halide or sulfonate, and the carbon chain is simple (primary).

Decision Framework

The following flowchart illustrates the logic for selecting the appropriate synthetic route and workup strategy.

ReactionSelection Start Target: N-Alkyl-Piperidine-3,5-diol Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone (R-CHO / R-COR') Electrophile->Aldehyde Halide Alkyl Halide (R-X) Electrophile->Halide MethodA METHOD A: Reductive Amination (STAB / AcOH) Aldehyde->MethodA High Selectivity MethodB METHOD B: Direct Alkylation (K2CO3 / MeCN) Halide->MethodB Requires Careful Base Control Purification Is Product Lipophilic? (C-chain > 6 carbons) MethodA->Purification MethodB->Purification Extraction Standard Extraction (DCM / NaHCO3) Purification->Extraction Yes IonExchange Ion Exchange Chromatography (Dowex 50W / SCX) Purification->IonExchange No (High Polarity)

Figure 1: Decision tree for selecting synthesis and purification pathways based on electrophile type and product polarity.

Method A: Reductive Amination (Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone or requiring toxic cyanoborohydrides.

Materials
  • Substrate: Piperidine-3,5-diol (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE)[2]

  • Additive: Acetic Acid (AcOH) (catalytic to stoichiometric)[2]

Protocol
  • Imine Formation: In a dry round-bottom flask, dissolve piperidine-3,5-diol in anhydrous MeOH (0.1 M concentration).

  • Activation: Add the aldehyde (1.1 equiv). If the reaction is sluggish, add AcOH (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: MeOH is preferred over DCE for diols due to solubility, though STAB reacts slowly with MeOH, it is generally stable enough for this reaction [1].

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms and runaway side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1) or LC-MS.[1]

  • Quench: Quench with saturated aqueous

    
    .
    

Method B: Direct Nucleophilic Substitution

Used when alkyl halides are the only available electrophiles. This method requires a weak base to avoid O-alkylation.

Materials
  • Substrate: Piperidine-3,5-diol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: DMF or Acetonitrile (MeCN)[1][3]

Protocol
  • Setup: Dissolve piperidine-3,5-diol in anhydrous DMF (0.2 M).

    • Note: DMF is required if the diol is insoluble in MeCN.

  • Base Addition: Add finely powdered

    
     (2.0 equiv). Stir for 15 minutes.
    
  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise via syringe pump over 1 hour.

    • Critical Control: Rapid addition promotes bis-alkylation (quaternary salt formation).

  • Heating: If using alkyl chlorides, heat to 60°C. For iodides/bromides, stir at RT.

  • Completion: Monitor via LC-MS.

Critical Purification Strategy: "Catch and Release"

Because N-alkylated piperidine-3,5-diols are highly polar, they often cannot be extracted into organic solvents from water. Ion Exchange Chromatography is the industry standard for isolating these compounds [2].

Workflow: Dowex 50W (Strong Cation Exchange)
  • Resin Preparation: Wash Dowex 50WX8 (H+ form) resin with MeOH, then water.

  • Loading ("Catch"): Acidify the crude reaction mixture (pH 2–3) with 1M HCl and load onto the column.

    • Mechanism: The amine protonates (

      
      ) and binds to the sulfonate groups on the resin. Neutral impurities (excess aldehyde, solvents) pass through.
      
  • Washing: Flush the column with water and MeOH to remove non-basic impurities.

  • Elution ("Release"): Elute the product using 1M

    
     in MeOH or water.
    
    • Mechanism: The ammonia deprotonates the amine, releasing the free base product from the resin.

  • Finishing: Concentrate the ammoniacal fractions to yield the pure free amine.

PurificationFlow Crude Crude Mixture (Amine + Salts + Impurities) Acidify Acidify (pH 2) Load on Dowex 50W Crude->Acidify Wash Wash with MeOH/H2O (Remove Neutrals) Acidify->Wash Non-basic waste Elute Elute with 1M NH4OH (Release Product) Wash->Elute Final Pure N-Alkyl Piperidine-3,5-diol Elute->Final

Figure 2: "Catch and Release" purification workflow for polar amino-diols.

Analytical Data & Troubleshooting

Expected Chemical Shifts (1H NMR, MeOD)
PositionTypical Shift (

ppm)
MultiplicityNotes
H-2, H-6 2.8 – 3.2m / ddShifts upfield upon N-alkylation compared to free amine.
H-3, H-5 3.5 – 3.9mCarbinol protons; distinct from N-methylene signals.
N-CH2-R 2.3 – 2.6t / mDiagnostic signal for successful alkylation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Over-alkylation (Quat Salt) Excess alkyl halide or rapid addition.Switch to Method A (Reductive Amination) or use syringe pump addition in Method B.
O-Alkylation Base too strong (e.g., NaH) or Temp too high.Use weaker base (

,

). Keep Temp < 60°C.
Low Yield (Extraction) Product lost in aqueous phase.Do not use EtOAc extraction. Use Ion Exchange (Section 5) or n-Butanol extraction.
Incomplete Reaction (Method A) Imine formation slow.Add

(drying agent) or molecular sieves during imine formation step.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica. Link

  • BenchChem. (2025).[1][2][3] "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Technical Support. Link

  • Clemente, F., et al. (2019).[4] "Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease."[4] European Journal of Organic Chemistry.[4] Link

Sources

Application Note: High-Performance Protecting Group Strategies for 3,5-Dihydroxypiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 3,5-Dihydroxypiperidine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3,5-Dihydroxypiperidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for iminosugars (glycosidase inhibitors), alkaloid mimics, and kinase inhibitor side chains. Their structural utility is defined by the presence of two stereogenic centers at C3 and C5, creating distinct cis (meso) and trans (enantiomeric) stereochemical landscapes.

This application note provides a definitive guide to the orthogonal protection strategies required to synthesize and manipulate these scaffolds. Unlike simple piperidines, the 3,5-dihydroxy motif demands a rigorous "stereochemical logic" to protection: the relative configuration of the hydroxyl groups dictates whether cyclic (acetonide) or acyclic (silyl/benzyl) protecting groups are viable.

Strategic Analysis: The "Cis/Trans" Divergence

The critical decision point in 3,5-dihydroxypiperidine synthesis is the relative stereochemistry of the hydroxyl groups. This dictates the protecting group (PG) strategy.

  • Cis-Isomer (Syn): The hydroxyl groups are spatially proximate (1,3-diaxial or 1,3-diequatorial relationships in the chair flip). This allows for the formation of a cyclic acetonide (isopropylidene acetal) , which simultaneously protects both oxygens and locks the ring conformation.

  • Trans-Isomer (Anti): The hydroxyl groups point in opposite directions. Cyclic acetal formation is thermodynamically disfavored or impossible. Acyclic protection (e.g., TBDMS, Bn) is required.

Strategic Decision Tree

The following workflow illustrates the logic for selecting protecting groups based on the target isomer.

ProtectionStrategy Start Target: 3,5-Dihydroxypiperidine Stereo Determine Relative Stereochemistry Start->Stereo Cis Cis-Isomer (Meso) Stereo->Cis Trans Trans-Isomer (Racemic/Chiral) Stereo->Trans CisStrat Strategy A: Cyclic Constraint 1,3-Acetonide Formation Cis->CisStrat TransStrat Strategy B: Acyclic Orthogonality Silyl (TBDMS) or Benzyl (Bn) Ethers Trans->TransStrat NProt N-Protection (Orthogonal) Boc (Acid labile) or Cbz (Hydrogenolysis) CisStrat->NProt TransStrat->NProt

Figure 1: Strategic decision tree for selecting oxygen protecting groups based on 3,5-dihydroxypiperidine stereochemistry.

Core Synthesis & N-Protection Protocol

The most scalable route to the 3,5-dihydroxypiperidine core involves the catalytic hydrogenation of 3,5-dihydroxypyridine. This method is preferred for its atom economy but yields a mixture of cis and trans isomers. The protocol below incorporates an in situ N-Boc protection to facilitate handling, as the free amine is highly polar and difficult to purify.

Protocol A: Reduction and N-Boc Protection

Objective: Convert 3,5-dihydroxypyridine to N-Boc-3,5-dihydroxypiperidine (diastereomeric mixture).

Reagents:

  • 3,5-Dihydroxypyridine (Commercial starting material)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Triethylamine (Et₃N)

  • Methanol (MeOH) / Water

  • Hydrogen gas (H₂, balloon or Parr shaker)

Step-by-Step Methodology:

  • Hydrogenation:

    • In a pressure vessel, dissolve 3,5-dihydroxypyridine (10.0 mmol) in MeOH:H₂O (1:1, 50 mL).

    • Add concentrated HCl (1.0 eq) to protonate the pyridine (facilitates reduction).

    • Add PtO₂ (5 mol%).

    • Hydrogenate at 50 psi (3.4 bar) for 24–48 hours at room temperature.

    • Validation: Monitor by UV spectroscopy (disappearance of pyridine absorption at ~260-280 nm).

  • Catalyst Removal:

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: Pt residues can be pyrophoric; keep wet.

    • Concentrate the filtrate to remove methanol. The aqueous residue contains the 3,5-dihydroxypiperidine hydrochloride salt.

  • N-Boc Protection (One-Pot):

    • Redissolve the crude salt in 1,4-dioxane:H₂O (1:1, 50 mL).

    • Add Et₃N (3.0 eq) to neutralize the salt and basify the solution (pH ~9).

    • Cool to 0°C. Add Boc₂O (1.2 eq) dropwise.

    • Warm to room temperature and stir for 12 hours.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: A crude oil containing a mixture of cis- and trans-N-Boc-3,5-dihydroxypiperidine.

The "Acetonide Trap": Separation of Isomers

This is the critical "Application Note" insight. Separating the cis and trans isomers by chromatography is difficult due to their similar polarity. However, chemoselective protection solves this. Only the cis-isomer can form the acetonide.

Protocol B: Chemoselective Acetonide Formation

Objective: Selectively protect the cis-isomer to allow separation from the trans-isomer.

Reagents:

  • Crude N-Boc-3,5-dihydroxypiperidine mixture

  • 2,2-Dimethoxypropane (2,2-DMP)[2]

  • p-Toluenesulfonic acid (pTSA) monohydrate (Catalytic)

  • Acetone (Solvent)

Methodology:

  • Reaction:

    • Dissolve the crude diol mixture in dry acetone (0.1 M concentration).

    • Add 2,2-DMP (5.0 eq).

    • Add pTSA (0.05 eq).

    • Stir at room temperature for 4–6 hours.

  • Mechanism:

    • The cis-diol (1,3-diaxial/diequatorial) reacts to form the thermodynamically stable 6-membered cyclic ketal (2,2-dimethyl-1,3-dioxane ring fused to the piperidine).

    • The trans-diol cannot bridge the distance without severe ring strain and remains as the free diol.

  • Separation:

    • Quench with saturated aqueous NaHCO₃. Concentrate to remove acetone.

    • Extract with Et₂O or EtOAc.

    • Flash Chromatography: The cis-acetonide is significantly less polar (Rf ~0.6 in 1:1 Hex/EtOAc) than the trans-diol (Rf ~0.1).

    • Yield: Pure cis-N-Boc-3,5-O-isopropylidene-piperidine and pure trans-N-Boc-3,5-dihydroxypiperidine.

Workflow Diagram: The Acetonide Trap

AcetonideTrap Input Mixture: Cis + Trans Diols Reaction Selective Ketalization Input->Reaction + Reagents Reagents 2,2-DMP / pTSA (Acetone) ProductA Cis-Acetonide (Lipophilic / High Rf) Reaction->ProductA Reacts ProductB Trans-Diol (Polar / Low Rf) Reaction->ProductB No Reaction

Figure 2: Chemoselective separation of stereoisomers using thermodynamic acetonide formation.

Orthogonal Strategies for the Trans-Isomer

For the trans-isomer, where cyclic protection is impossible, orthogonal protection of the hydroxyl groups requires acyclic ethers.

Protocol C: Silyl Protection (TBDMS)

Objective: Protect trans-diol oxygens orthogonally to the N-Boc group.

  • Dissolution: Dissolve trans-N-Boc-3,5-dihydroxypiperidine in DMF.

  • Reagents: Add Imidazole (4.0 eq) followed by TBDMS-Cl (2.5 eq).

  • Conditions: Stir at room temperature for 12 hours.

  • Orthogonality Check:

    • Acid Stability:[3] TBDMS is labile to acid; N-Boc is labile to acid. Warning: Deprotecting Boc with TFA will cleave TBDMS.

    • Alternative: If N-Boc removal is required while keeping O-protection, use TBDPS (more acid stable) or switch N-protection to Fmoc (base labile) before O-silylation.

Summary of Protecting Group Compatibilities

Protecting Group (PG)TypeInstallation MethodDeprotectionOrthogonal ToBest For
N-Boc CarbamateBoc₂O, BaseTFA or HClO-Bn, O-Acetonide (Basic), FmocGeneral synthesis
N-Cbz CarbamateCbz-Cl, BaseH₂ / Pd-CO-TBDMS, O-Acetonide (Acidic)Late-stage diversity
O-Acetonide Cyclic Ketal2,2-DMP, pTSAAqueous Acid (AcOH)N-Boc (careful pH), N-Fmoc, N-CbzCis-Isomer Only
O-TBDMS Silyl EtherTBDMS-Cl, ImidazoleTBAF or AcidN-Fmoc, N-CbzTrans-Isomer
O-Bn EtherBnBr, NaHH₂ / Pd-CN-Boc, N-FmocRobust protection

Troubleshooting & Critical Parameters

  • NMR Rotamers: N-Boc-3,5-dihydroxypiperidines often exhibit rotamers in ¹H NMR (broadening or doubling of signals) due to restricted rotation of the carbamate bond. Solution: Run NMR at 50°C or in DMSO-d₆ to coalesce peaks.

  • Acetonide Instability: While stable to base, acetonides cleave in aqueous acid. If removing N-Boc with TFA, the acetonide will hydrolyze.

    • Fix: To remove N-Boc while keeping acetonide, use TMSOTf / 2,6-lutidine or selective acidic conditions (e.g., 1M HCl in EtOAc) carefully monitored, though this is risky. A better strategy is to switch N-protection to Fmoc or Cbz if the acetonide must persist.

  • Cis/Trans Ratio: The hydrogenation of 3,5-dihydroxypyridine typically favors the cis isomer (approx. 60:40 to 70:30) due to hydrogen delivery from the less hindered face, but this is catalyst-dependent.

References

  • BenchChem. Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. (Adapted for 3,5-systems).[4] Link

  • Beilstein J. Org. Chem. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. (2014).[5] Link

  • Organic Chemistry Portal. Acetonides: Synthesis and Deprotection.Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Standard Reference).

  • Sigma-Aldrich (MilliporeSigma). Selecting Orthogonal Building Blocks for Solid Phase Synthesis.Link

Sources

Application Notes and Protocols for the Synthesis of Piperidine-3,5-diol via Hydrogenation of 3,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine-3,5-diol is a valuable building block in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active compounds.[1][2][3] This document provides a comprehensive guide for the catalytic hydrogenation of 3,5-dihydroxypyridine to produce piperidine-3,5-diol. The protocol details the selection of an appropriate catalytic system, optimized reaction conditions, and rigorous safety procedures for handling high-pressure hydrogenation. This guide is intended for researchers and professionals in drug discovery and development, offering a robust and reproducible methodology for the synthesis of this important intermediate.

Introduction: The Significance of Piperidine-3,5-diol in Drug Discovery

The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[4][5] Specifically, polyhydroxylated piperidines, such as piperidine-3,5-diol, are of significant interest as they can mimic the structure of monosaccharides, leading to the development of potent glycosidase inhibitors with applications in antiviral and anticancer therapies.[1] Furthermore, the diol functionality provides versatile handles for further chemical modifications, enabling the generation of diverse compound libraries for drug screening. The development of efficient and scalable synthetic routes to enantiomerically pure piperidine-3,5-diols is therefore a critical endeavor in modern medicinal chemistry.[6]

Chemical Theory and Mechanism

The catalytic hydrogenation of 3,5-dihydroxypyridine to piperidine-3,5-diol involves the reduction of the aromatic pyridine ring. This transformation requires the addition of three equivalents of hydrogen gas in the presence of a suitable catalyst.

The generally accepted mechanism for the heterogeneous catalytic hydrogenation of pyridines on a metal surface (e.g., Rh, Ru, Pt) involves the following key steps:

  • Adsorption: Both the pyridine substrate and hydrogen gas adsorb onto the surface of the catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface to form reactive atomic hydrogen species.

  • Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of sequential hydrogen additions, leading to partially hydrogenated intermediates such as dihydropyridines and tetrahydropyridines.

  • Desorption: Once the ring is fully saturated, the resulting piperidine-3,5-diol desorbs from the catalyst surface, regenerating the active catalytic sites.

The presence of hydroxyl groups on the pyridine ring can influence the reaction. These electron-donating groups can increase the electron density of the aromatic ring, potentially making it more challenging to reduce compared to unsubstituted pyridine.[7] Catalyst selection is therefore crucial to overcome this and achieve high conversion and selectivity.

Workflow A 1. Reactor Preparation B 2. Catalyst and Substrate Loading A->B C 3. System Purging B->C D 4. Hydrogenation Reaction C->D E 5. Reaction Work-up D->E F 6. Product Isolation and Purification E->F G 7. Product Characterization F->G

Figure 2: Experimental workflow for the hydrogenation of 3,5-dihydroxypyridine.

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave and its glass liner.

    • Ensure all fittings and valves are in good working order.

  • Catalyst and Substrate Loading:

    • In the glass liner, weigh 1.0 g of 3,5-dihydroxypyridine.

    • Add 20 mL of anhydrous methanol to dissolve the substrate.

    • Carefully add 100 mg of 5% Rh/C catalyst to the solution. Note: Handle the catalyst in a way that minimizes exposure to air.

  • System Purging:

    • Place the glass liner containing the reaction mixture into the autoclave and securely seal the vessel.

    • Purge the system with nitrogen gas three times to remove all oxygen. [8]

  • Hydrogenation Reaction:

    • Pressurize the autoclave with hydrogen gas to approximately 100 psi (approximately 7 bar).

    • Commence vigorous stirring.

    • Heat the reaction to 50 °C.

    • Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Reaction Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated area. [9] * Purge the system with nitrogen gas.

    • Open the autoclave and carefully remove the reaction mixture.

  • Product Isolation and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition. [8] * Rinse the filter cake with a small amount of additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

  • Product Characterization:

    • The structure and purity of the piperidine-3,5-diol can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Data Analysis

ParameterValue
Starting Material3,5-Dihydroxypyridine
Productpiperidine-3,5-diol
Catalyst5% Rh/C
SolventMethanol
Temperature50 °C
Pressure100 psi H₂
Reaction Time12-24 hours
Expected Yield>90%

The ¹H NMR spectrum of the product should show the disappearance of aromatic protons and the appearance of aliphatic protons consistent with the piperidine ring structure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, or insufficient reaction time.Use fresh catalyst, increase hydrogen pressure, or extend the reaction time.
Low YieldCatalyst poisoning, product degradation, or mechanical loss during work-up.Ensure high purity of starting materials and solvents. Optimize work-up procedure.
Side ReactionsOver-reduction or hydrogenolysis of the hydroxyl groups.Use a milder catalyst (e.g., Pd/C) or lower the reaction temperature and pressure.

Conclusion

The catalytic hydrogenation of 3,5-dihydroxypyridine to piperidine-3,5-diol is a reliable and efficient method for the synthesis of this valuable building block. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can consistently obtain high yields of the desired product. The versatility of the diol product opens up numerous avenues for the development of novel therapeutics.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (n.d.). American Chemical Society.
  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (2006, September 12). The Journal of Organic Chemistry - ACS Publications.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024, October 7). Journal of the American Chemical Society.
  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. (2024, February 2). PubMed.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01860A.
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2025, July 11). MDPI.
  • Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines. (2016, June 28). ACS Publications.
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (n.d.). Google Patents.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • 1-Benzyl-piperidine-3,5-diol synthesis. (n.d.). ChemicalBook.
  • Hydrogenation of Derivatives of Pyridine. (n.d.). Journal of the American Chemical Society.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20).
  • Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy. (n.d.). PMC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (n.d.). ResearchGate.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • Reduction of 3,5-Disubstituted Pyridines to Dihydropyridinest. (n.d.). RSC Publishing.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • (S)The preparation method of -3- hydroxy piperidines. (n.d.). Google Patents.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1).
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).

Sources

Synthesis of N-benzyl-piperidine-3,5-diol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-Benzyl-piperidine-3,5-diol Intermediates


-benzyl-piperidine-3,5-diol[1]

Executive Summary


-benzyl-piperidine-3,5-diol is a critical pharmacophore and versatile intermediate in the synthesis of bioactive molecules, including calcium channel blockers (e.g., Benidipine), glycosidase inhibitors (iminosugars), and monoacylglycerol lipase (MAGL) inhibitors.[1] Its structural core—a piperidine ring with 3,5-oxygenation—provides a scaffold for mimicking carbohydrates and interacting with diverse biological targets.[1]

This guide details the robust synthesis of this intermediate via the quaternization-reduction strategy . This route is preferred for its scalability, cost-effectiveness, and stereochemical predictability compared to de novo acyclic cyclizations.[1] We focus on the generation of the cis-isomer (meso), the thermodynamically preferred product of catalytic hydrogenation, while discussing access to the trans-isomer.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the reduction of an activated pyridine precursor. The high aromatic stability of 3,5-dihydroxypyridine requires activation via


-alkylation prior to reduction.[1]

Pathway Logic:

  • Activation:

    
    -alkylation of 3,5-dihydroxypyridine disrupts the aromaticity slightly and creates a cationic species (
    
    
    
    -benzyl-3,5-dihydroxypyridinium) that is susceptible to mild reducing agents.[1]
  • Reduction: Heterogeneous catalytic hydrogenation or hydride reduction saturates the ring.

    • Stereocontrol: Hydrogenation typically occurs via syn-addition to the face of the pyridine ring adsorbed onto the catalyst. For 3,5-disubstituted systems, this favors the formation of the cis-isomer (where both hydroxyl groups are cis to the benzyl group relative to the ring plane, often relaxing to the diequatorial meso conformation).

Caption: Retrosynthetic disconnection showing the activation of the pyridine core via quaternary salt formation.

Experimental Protocols

Protocol A: Synthesis of -Benzyl-3,5-dihydroxypyridinium Chloride

This step activates the pyridine ring. The reaction is driven by the nucleophilicity of the pyridine nitrogen attacking the electrophilic benzyl chloride.

  • Reagents:

    • 3,5-Dihydroxypyridine (1.0 eq)[1]

    • Benzyl chloride (1.1 eq)

    • Solvent: Toluene (anhydrous) or Acetone

  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer, inert gas (N2) inlet.

Step-by-Step Procedure:

  • Setup: Charge the flask with 3,5-dihydroxypyridine and Toluene (10 mL/g of substrate).

  • Addition: Heat the suspension to 90°C. Add Benzyl chloride dropwise over 30 minutes to control the exotherm.

  • Reaction: Reflux the mixture (approx. 110°C) for 2–4 hours. The product is an ionic salt and will precipitate out of the non-polar toluene as a white to off-white solid.

  • Workup: Cool the reaction mixture to room temperature (25°C).

  • Isolation: Filter the solid precipitate. Wash the cake with cold toluene (2x) followed by acetone (to remove unreacted benzyl chloride).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

    • Expected Yield: 85–95%[1]

    • Checkpoint: The product should be water-soluble.[1]

Protocol B: Catalytic Hydrogenation to cis- -Benzyl-piperidine-3,5-diol

This method uses heterogeneous catalysis to ensure complete saturation. The cis-isomer (meso) is generally the major product due to the catalyst surface templating the hydrogen addition.

  • Reagents:

    • 
      -Benzyl-3,5-dihydroxypyridinium chloride (from Protocol A)[1]
      
    • Catalyst: 5% Rh/C or Raney Nickel (Rh is preferred for lower temperatures and preventing debenzylation)

    • Solvent: Methanol or Ethanol/Water (9:1)

    • Base: Triethylamine (1.0 eq) - Optional, to neutralize HCl if free base is desired immediately, but often hydrogenation is done on the salt.

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Step-by-Step Procedure:

  • Loading: Dissolve the pyridinium salt in Methanol. Add the catalyst (5-10 wt% loading relative to substrate).[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–5 atm (45–75 psi).

  • Reaction: Heat to 50°C and stir vigorously for 6–12 hours. Monitor H2 uptake.

  • Filtration: Caution: Catalysts are pyrophoric.[1] Filter the reaction mixture through a Celite pad under an inert atmosphere to remove the catalyst. Wash the pad with Methanol.

  • Workup: Concentrating the filtrate yields the piperidine hydrochloride salt.

    • To obtain the free base: Dissolve residue in water, adjust pH to >12 with NaOH (2N), and extract with Dichloromethane (DCM). Dry organic layer over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (DCM:MeOH 9:1) if diastereomeric mixtures are observed.[2][3][4]

Protocol C: Alternative Hydride Reduction (NaBH4)

If high-pressure equipment is unavailable, Sodium Borohydride can be used.[1] This often yields a mixture of isomers but is operationally simpler.

  • Dissolution: Dissolve the pyridinium salt in Methanol at 0°C.

  • Reduction: Add NaBH4 (4.0 eq) portion-wise over 1 hour. Note: Vigorous gas evolution (H2).

  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with Acetone (to destroy excess hydride) followed by a small amount of water.

  • Extraction: Evaporate methanol, dilute with water, extract with DCM.

Stereochemical Considerations

The reduction of the 3,5-disubstituted pyridine ring creates two chiral centers (C3 and C5). However, due to the symmetry of the molecule (plane of symmetry through N and C4), the isomers are:

  • cis-Isomer (Meso): The hydroxyl groups are on the same side of the ring (typically diequatorial in the chair form). This is achiral.

  • trans-Isomer (Racemic): The hydroxyl groups are on opposite sides (one axial, one equatorial). This exists as a pair of enantiomers (

    
     vs 
    
    
    
    is meso;
    
    
    /
    
    
    is trans).

Causality of Outcome:

  • Catalytic Hydrogenation: Favors the cis (meso) isomer. The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the catalyst side, pushing both substituents "up" relative to the new hydrogens.

  • Hydride Reduction: Often yields a mixture (approx 70:30 cis:trans) governed by the trajectory of hydride attack on the intermediate iminium species.

Caption: Stereochemical outcome of catalytic hydrogenation favoring the meso-cis isomer.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6 or CDCl3)Cis-isomer: Signals for H3 and H5 should be equivalent due to symmetry. Axial protons at C2/C6 will appear as distinct multiplets. Trans-isomer: Loss of symmetry; complex multiplet patterns.[1]
Purity HPLC-UV / GC-MS> 98.0% area.[1]
Water Content Karl Fischer< 0.5% (Hygroscopic nature of diols).
Residual Solvent GC-HeadspaceToluene < 890 ppm, Acetone < 5000 ppm.[1]

Key NMR Diagnostic (Free Base):

  • Benzyl CH2: Singlet around

    
     3.5 ppm.[1]
    
  • Aromatic: Multiplet

    
     7.2–7.4 ppm (5H).
    
  • C3/C5-H: Multiplet

    
     3.6–3.9 ppm.[1] In the meso compound, these are chemically equivalent.
    

Troubleshooting & Optimization

  • Issue: Incomplete Reduction (Double bonds remaining).

    • Cause: Catalyst poisoning or insufficient pressure.[1]

    • Fix: Use fresh catalyst; ensure starting material is free of sulfur/halide impurities (wash the salt thoroughly with acetone). Increase pressure to 10 atm.

  • Issue: De-benzylation (Loss of N-benzyl group). [1]

    • Cause: Pd/C is very active for hydrogenolysis of benzyl groups.

    • Fix: Switch to Rh/C or PtO2 , which are less prone to cleaving benzyl amines than Pd/C. Alternatively, stop the reaction immediately upon theoretical H2 uptake.

  • Issue: Low Yield in Salt Formation.

    • Cause: Moisture in solvent.[1]

    • Fix: Use anhydrous Toluene.[1] Benzyl chloride hydrolyzes slowly in wet conditions to benzyl alcohol, which does not react.

References

  • Synthesis of N-benzyl-3-piperidinol (Analogous Protocol)

    • Source: Patent CN101817779A.[1] "Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof."

    • URL
  • Catalytic Hydrogenation of Pyridinium Salts

    • Source:Journal of Organic Chemistry, "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol" (Discusses piperidine formation and reduction str
    • URL:[Link]

  • Stereoselective Synthesis of Piperidines

    • Source:Tetrahedron, "A facile synthesis of 3-(substituted benzyl)piperidines" (Discusses reduction conditions and stereochemistry).
    • URL:[Link] (General reference for the journal context on piperidine reductions).

  • Applications in Drug Discovery (MAGL/AChE)

    • Source:European Journal of Medicinal Chemistry, "Design, synthesis, ADME and biological evalu
    • URL:[Link]

  • General Reductions Guide

    • Source: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis."[1]

    • URL:[Link][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-3,5-diol Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-3,5-diol presents a "perfect storm" of chromatographic challenges. As a secondary amine, it possesses a high pKa (approx. 10.5–11.0), making it positively charged at neutral and acidic pH. Simultaneously, the two hydroxyl groups confer significant hydrophilicity (LogP < 0), reducing retention on standard C18 phases.

The Root Cause of Tailing: Peak tailing for this molecule is almost exclusively caused by secondary silanol interactions . At pH < 10, the protonated amine (


) undergoes ion-exchange with ionized silanols (

) on the silica surface.[1][2] This interaction is kinetically slow, resulting in the characteristic "shark fin" tailing.

This guide details three field-proven strategies to eliminate tailing, prioritized by robustness.

Strategy 1: High pH Reversed-Phase (The Gold Standard)[1][3]

This is the most effective method for piperidine derivatives. By elevating the mobile phase pH above the analyte's pKa, you suppress ionization. The neutral molecule does not interact with silanols and is more hydrophobic, improving both peak shape and retention.

Why This Works
  • Mechanism: Deprotonation (

    
    ).[2]
    
  • Target pH: 10.5 – 11.0.

  • Hardware Requirement: You must use a column with Hybrid Particle Technology (e.g., Waters XBridge/BEH, Phenomenex Gemini/Kinetex EVO). Standard silica dissolves above pH 8.0.[2]

Protocol: High pH Mobile Phase Preparation

Objective: Prepare 10mM Ammonium Bicarbonate buffer at pH 10.5.

  • Weigh: 0.79 g of Ammonium Bicarbonate (

    
    ) into a 1L volumetric flask.
    
  • Dissolve: Add 900 mL of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (

    
    , 28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5.
    
    • Note: Do not use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) if using LC-MS, as non-volatile salts will precipitate in the source.[2]

  • Dilute: Bring to volume (1L) with water.

  • Filter: Filter through a 0.2 µm nylon membrane (essential for high-pH stability).[2]

Recommended Gradient:

  • MP A: 10mM Ammonium Bicarbonate pH 10.5

  • MP B: Acetonitrile (ACN)[2][3]

  • Note: Methanol is acceptable but generates higher backpressure.[2]

Strategy 2: HILIC Mode (The Retention Alternative)

If the analyte elutes in the void volume (t0) on C18 even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the necessary alternative.

Why This Works
  • Mechanism: Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface.[3]

  • Column Selection: Do not use bare silica, as the acidity of the silanols will cause irreversible adsorption of the amine. Use an Amide or Zwitterionic (ZIC) phase.[2]

Critical HILIC Parameters
  • Diluent: Sample must be dissolved in high organic solvent (e.g., 90% ACN).[2] Injecting a water-based sample will disrupt the partitioning layer and cause peak distortion (fronting/splitting).[2]

  • Buffer: Ammonium Acetate or Formate (10-20mM) is required to maintain ionic strength.[2]

Strategy 3: Low pH with Chaotropic Additives (Legacy Method)

If you are restricted to standard silica C18 columns (non-hybrid) and cannot use HILIC, you must aggressively mask silanols.

Why This Works
  • Mechanism: Chaotropic anions (like trifluoroacetate or perchlorate) form ion pairs with the amine, masking its charge.

  • Additive: Trifluoroacetic Acid (TFA) at 0.1%.[2]

    • Warning: TFA suppresses ionization in LC-MS.[2] For MS applications, use Formic Acid + 0.1% Triethylamine (TEA), though TEA can contaminate systems.

Troubleshooting Workflow

The following decision tree illustrates the logical path for resolving peak tailing for piperidine-3,5-diol.

TroubleshootingWorkflow Start Issue: Peak Tailing of Piperidine-3,5-diol CheckCol Check Column Type Start->CheckCol IsHybrid Is it Hybrid Silica? (e.g., BEH, Gemini) CheckCol->IsHybrid HighPH Strategy 1: High pH (pH 10.5 Amm. Bicarb) IsHybrid->HighPH Yes LowPH Strategy 3: Low pH (0.1% TFA or TEA modifier) IsHybrid->LowPH No (Standard Silica) RetCheck Is Retention (k) > 1.5? HighPH->RetCheck Success Optimization Complete RetCheck->Success Yes SwitchHILIC Strategy 2: Switch to HILIC (Amide/ZIC Phase) RetCheck->SwitchHILIC No (Elutes in Void) LowPH->RetCheck DiluentCheck Check Sample Diluent (Must be >80% ACN) SwitchHILIC->DiluentCheck DiluentCheck->Success Yes Reconstitute Reconstitute Sample DiluentCheck->Reconstitute No (High Aqueous) Reconstitute->Success

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on column hardware and retention needs.

Comparative Data: Method Selection Guide

FeatureHigh pH RP (Recommended) HILIC Low pH RP (Traditional)
Mobile Phase 10mM

(pH 10.[2]5) / ACN
10mM

(pH 5.[2]8) / ACN
0.1% TFA / ACN
Column Type Hybrid C18 (e.g., XBridge, Gemini)Amide, Diol, or ZwitterionicStandard C18 or C8
Peak Symmetry Excellent (

1.0 – 1.2)
Good (

1.1 – 1.[2]3)
Variable (

1.2 – 1.[2]8)
Retention Increased (Neutral analyte)High (Polar interaction)Low (Ionized analyte)
MS Compatibility High (Ammonium salts volatile)High (High organic desolvation)Low (TFA suppresses signal)

Frequently Asked Questions (FAQ)

Q1: I don't have a hybrid column. Can I run high pH on my standard C18? A: No. Standard silica dissolves rapidly above pH 8.[2]0. You will strip the stationary phase, leading to a sudden loss of retention and column voiding within 50–100 injections [1].

Q2: My peak is tailing even in HILIC mode. Why? A: This is often a "diluent mismatch."[2] If your sample is dissolved in water or methanol and you inject it into a HILIC mobile phase (which is ~90% Acetonitrile), the water acts as a "strong solvent" plug. It prevents the analyte from partitioning into the stationary phase initially.[4] Solution: Dissolve your sample in 90:10 ACN:Buffer [2].[2]

Q3: Can I use Triethylamine (TEA) with LC-MS? A: Technically yes, but it is discouraged.[2] TEA is a "sticky" base that can contaminate the mass spectrometer source, causing lingering background signals in positive mode (


). If you must use a silanol blocker in MS, use Ammonium buffers at high pH instead [3].

Q4: How do I detect Piperidine-3,5-diol? It has no UV absorbance. A: This molecule lacks a chromophore.[2][5] Standard UV at 254nm will be blind.[2]

  • Option A: Use low UV (205–210 nm).[2] Use phosphate buffers (if not MS) or phosphoric acid, as they are UV transparent. Avoid Acetate/Formate at low wavelengths.[2]

  • Option B: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[2]

  • Option C: Derivatization.[2][5][6] React with FMOC-Cl or dansyl chloride to add a UV/Fluorescent tag [4].[2]

References

  • Waters Corporation. "XBridge Columns: Designed for High pH Stability."[2][7] Waters Application Notes. [Link][2]

  • Agilent Technologies. "HILIC Method Development: Troubleshooting and Best Practices." Agilent Technical Overview. [Link]

  • Phenomenex. "Optimization of HPLC Separation for Basic Compounds." Phenomenex Technical Guide. [Link]

Sources

Technical Support Center: Piperidine-3,5-diol Salt Management

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Mitigation of Hygroscopicity and Deliquescence in Hydrophilic Amine Salts

The "Sticky" Problem: Executive Summary

User Issue: You are likely experiencing "oiling out," deliquescence (absorbing moisture until the solid dissolves), or difficulty handling piperidine-3,5-diol salts (e.g., HCl) due to rapid weight gain on the balance.

The Science: Piperidine-3,5-diols are iminosugars . Structurally, they mimic carbohydrates. The combination of a secondary amine and multiple hydroxyl groups creates a molecule with high Hydrogen Bond Donor/Acceptor (HBDA) potential. When you pair this with a small, high-charge-density counter-ion like Chloride (


), the resulting crystal lattice often has high solubility and a Critical Relative Humidity (CRH) below typical ambient levels (often <40% RH). This leads to rapid moisture uptake.

Troubleshooting Guide (FAQ & Triage)

Issue A: "My solid turned into a gum/oil on the filter paper."

Diagnosis: The salt has deliquesced due to ambient humidity exceeding the salt's Critical Relative Humidity (CRH). Immediate Fix (The "Rescue" Protocol): Do not try to scrape it off.

  • Dissolve: Wash the gum back into a flask using dry Methanol (MeOH) .

  • Azeotrope: Add Toluene (ratio 1:1 with MeOH) and rotary evaporate. The toluene/methanol/water azeotrope removes trapped moisture more effectively than vacuum alone.

  • Resolidify: Redissolve the foam in a minimum amount of hot Ethanol (EtOH) and add Diethyl Ether (Et2O) or MTBE dropwise until cloudy. Store at -20°C.

Issue B: "I need a weighable solid, but the HCl salt is too hygroscopic."

Diagnosis: The Lattice Energy of the HCl salt is insufficient to overcome the hydration energy. Strategic Fix: Change the counter-ion. Recommendation: Switch to Fumarate , Tartrate , or Succinate .

  • Why? These dicarboxylic acids can cross-link piperidine molecules, creating a more robust hydrogen-bonding network (supramolecular synthons) that excludes water.

  • Note: If you must use HCl for regulatory reasons, see the "Lyophilization" section below.

Issue C: "The material oils out during crystallization."

Diagnosis: The "Oiling Out" limit (liquid-liquid phase separation) is being hit before the nucleation limit. Fix:

  • Seed it: You must retain a small crystal from a previous batch.

  • Slow Down: Rapid cooling traps solvent. Use a cooling ramp of 5°C/hour.

  • Antisolvent: Switch from Hexanes (too non-polar, causes oiling) to Ethyl Acetate or Acetone (intermediate polarity).

Technical Deep Dive: Salt Selection Strategy

The choice of counter-ion is the single most effective variable in controlling hygroscopicity.

Comparative Data: Counter-Ion Performance for Hydrophilic Amines
Counter-IonHygroscopicity RiskCrystallinity PotentialMechanism of Stability
Chloride (HCl) High ModerateHigh lattice energy, but

is a chaotic H-bond acceptor. Often deliquescent.[1]
Fumarate (1:1) Low High Planar dicarboxylate allows "ladder" H-bond networks.
L-Tartrate Low/MediumHighChiral matching; extra hydroxyls in anion match the cation's polarity.
Sulfate (

)
MediumHighOften forms hydrates (stable forms), but can be glassy.
Acetate Very High LowWeak acid; salt often dissociates or stays an oil. Avoid.
Visualization: Salt Selection Decision Matrix

SaltSelection Start Start: Piperidine-3,5-diol Free Base IsPharma Is this for Pharma/In-Vivo? Start->IsPharma HCl_Test Attempt HCl Salt Generation IsPharma->HCl_Test Yes (Standard) Alt_Screen Screen Dicarboxylates (Fumaric, Succinic, Tartaric) IsPharma->Alt_Screen No (Flexible) Hygro_Check Is HCl Salt Hygroscopic (CRH < 40%)? HCl_Test->Hygro_Check Success Stable Solid Isolated Hygro_Check->Success No (Rare) Lyophilize Lyophilize (Freeze Dry) Store w/ Desiccant Hygro_Check->Lyophilize Yes (Unavoidable) Crystallize Crystallize (MeOH/EtOAc) Alt_Screen->Crystallize Crystallize->Success Lyophilize->Alt_Screen If handling fails

Figure 1: Decision matrix for selecting the appropriate salt form based on hygroscopicity and application constraints.

Validated Protocols

Protocol A: Synthesis of Piperidine-3,5-diol Fumarate (Recommended)

This protocol utilizes the "common ion effect" and lattice matching to precipitate a stable salt.

Reagents:

  • Piperidine-3,5-diol (Free base)

  • Fumaric Acid (1.05 equivalents)

  • Solvent A: Methanol (Dry)

  • Solvent B: Isopropanol (IPA) or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of free base in 5 mL of warm Methanol (40°C).

  • Acid Addition: Dissolve 1.05 eq. of Fumaric acid in 10 mL of hot Methanol. Add this slowly to the amine solution.

  • Nucleation: Stir at room temperature for 30 minutes. If no precipitate forms, concentrate the solution by 50% on a rotavap.

  • Antisolvent: Add hot Isopropanol (IPA) dropwise until the solution turns slightly turbid.

  • Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap flask in foil/towel) over 2 hours. Then move to 4°C fridge overnight.

  • Filtration: Filter quickly under Argon or Nitrogen blanket if possible. Wash with cold IPA.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    
Protocol B: Handling the HCl Salt (If Mandatory)

If you are locked into the HCl salt, you must control the environment.

  • Formation: Generate HCl salt using

    
     in Dioxane or Ether (anhydrous). Avoid aqueous HCl.
    
  • Isolation: Do not filter in open air. Use a Schlenk frit or filter under a nitrogen cone.

  • Storage: Store in a desiccator containing Phosphorus Pentoxide (

    
    )  or active Molecular Sieves. The RH inside must be <10%.
    

Workflow Visualization: Recovery from "Goo"

RecoveryWorkflow Goo Deliquesced Salt (Goo/Oil) Solvent Add MeOH + Toluene (1:1) Goo->Solvent Rotavap Rotary Evaporator (Azeotropic Drying) Solvent->Rotavap Remove Water Foam Dry Foam Rotavap->Foam Redissolve Dissolve in min. EtOH Foam->Redissolve Precip Add Et2O Dropwise Redissolve->Precip Induce Crystal Filter Filter under N2 Precip->Filter

Figure 2: Remediation workflow for recovering usable solids from deliquesced samples.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

    • Core reference for salt selection principles and counter-ion screening.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

    • Provides the hierarchy of counter-ions (e.g.
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Explains the mechanism of lattice energy vs.
  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals."

    • Relevant for understanding the regulatory distinction between salts and co-crystals (relevant if using Fumaric acid).

Sources

Technical Support Center: Troubleshooting Piperidine-3,5-diol Reductive Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most critical bottlenecks encountered during the reductive synthesis of piperidine-3,5-diol. Whether you are scaling up iminosugar analogs or developing novel azasugar therapeutics, this guide synthesizes field-proven methodologies with rigorous mechanistic logic to ensure your protocols are self-validating and reproducible.

Part 1: Workflow & Mechanistic Overview

The synthesis of piperidine-3,5-diol generally proceeds via two distinct mechanistic paradigms: the direct reduction of a 3,5-dihydroxypyridine core, or the intramolecular reductive amination of a sugar-derived dialdehyde. Selecting the correct pathway dictates your catalyst choice, solvent system, and thermodynamic controls.

PiperidineSynthesis Pyridine 3,5-Dihydroxypyridine CatHydro Catalytic Hydrogenation (H2, Rh/C or Pd/C) Pyridine->CatHydro Direct Reduction TransHydro Transfer Hydrogenation (Rh-Cat, Formic Acid) Pyridine->TransHydro via Pyridinium Salt Dialdehyde Sugar-Derived Dialdehyde + Primary Amine RedAmin Reductive Amination (NaBH3CN) Dialdehyde->RedAmin Cyclization Product Piperidine-3,5-diol (Target Scaffold) CatHydro->Product High Pressure TransHydro->Product Mild Conditions RedAmin->Product Stereocontrolled

Mechanistic pathways for piperidine-3,5-diol reductive synthesis.

Part 2: Troubleshooting Specific Bottlenecks (FAQs)

Q1: Why is my yield consistently low (<30%) when directly hydrogenating 3,5-dihydroxypyridine using Pd/C? A1: The low yield is caused by catalyst poisoning and the high resonance energy of the aromatic ring. The Lewis basic nitrogen atom in both the starting pyridine and the piperidine product strongly coordinates to the palladium surface, blocking active catalytic sites[1]. Solution: To disrupt this coordination, perform the hydrogenation under acidic conditions (e.g., in acetic acid) to protonate the nitrogen, forming a pyridinium salt. Alternatively, switch to a Rhodium on Carbon (Rh/C) catalyst, which is significantly more active for heteroaromatic rings and can operate at lower pressures (e.g., 5 atm) in aqueous media[2].

Q2: I am using Rh-catalyzed transfer hydrogenation on a pyridinium salt, but my yields are highly variable. How can I improve reproducibility? A2: Variability in this specific pathway is often caused by over-drying the reaction environment. In the reductive transamination of pyridinium salts using a Rh(III) catalyst and formic acid/amine mixtures, adventitious water is mechanistically required to facilitate the transamination step[3]. Rigorous exclusion of moisture stalls the catalytic cycle. Solution: Introduce a controlled amount of water. Utilizing a biphasic or mixed solvent system—specifically a 15:1 ratio of CH₂Cl₂ to H₂O—drastically stabilizes the reaction, increasing isolated yields to >85% while preventing the highly hygroscopic reagents from solidifying[4].

Q3: How do I avoid over-reduction (hydrogenolysis) of the hydroxyl groups at the 3 and 5 positions? A3: Hydrogenolysis of secondary C-O bonds is a common side reaction when using aggressive heterogeneous catalysts (like Pd/C at elevated temperatures) because the metal surface can insert into the activated allylic/benzylic-like C-O bonds during the partial reduction of the ring. Solution: Utilize a metal-free,. Using ammonia borane (H₃N-BH₃) as the hydrogen source exclusively reduces the nitrogen-containing heterocycle via frustrated Lewis pair (FLP) activation, leaving the hydroxyl groups completely intact and providing excellent cis-selectivity[5].

Q4: When using the reductive amination route from a sugar-derived dialdehyde, I see significant oligomerization. How do I favor the intramolecular cyclization? A4: Oligomerization occurs when intermolecular imine formation outcompetes the intramolecular cyclization of the intermediate amino-aldehyde. This is driven by high substrate concentrations or the use of a reducing agent that is too strong, which reduces the initial acyclic imine before the ring can close[6]. Solution: Run the reaction under high dilution conditions (<0.05 M). Use a mild, pH-dependent reducing agent like sodium cyanoborohydride (NaBH₃CN) at pH 5–6. NaBH₃CN selectively reduces the cyclic iminium ion much faster than the uncyclized imine, thermodynamically driving the equilibrium toward the desired piperidine-3,5-diol[7].

Part 3: Quantitative Data & Catalyst Comparison

To aid in experimental design, the following table summarizes the performance metrics of various catalytic systems used in the reduction of 3,5-dihydroxypyridine to piperidine-3,5-diol.

Catalyst SystemHydrogen SourceReaction ConditionsAverage YieldChemoselectivity (Hydroxyl Retention)
Pd/C (10%) H₂ gas50 atm, 80 °C, AcOH30–45%Moderate (High risk of hydrogenolysis)
Rh/C (10%) H₂ gas5 atm, 80 °C, H₂O75–85%High
[Cp*RhCl₂]₂ + KI Formic Acid / Amine40 °C, CH₂Cl₂/H₂O (15:1)86–90%Excellent
Borane Catalyst Ammonia Borane110 °C, Toluene70–88%Excellent
NaBH₃CN N/A (Reductive Amination)RT, MeOH, pH 5–660–80%Excellent (No C-O cleavage)

Part 4: Step-by-Step Validated Protocols

Protocol A: Rhodium-Catalyzed Transfer Hydrogenation of Pyridinium Salts

This protocol leverages a controlled aqueous environment to ensure reliable transamination without high-pressure hydrogen[3].

  • Substrate Preparation: Convert 3,5-dihydroxypyridine to its N-alkyl or N-benzyl pyridinium salt using the corresponding alkyl halide. Causality: Quaternizing the nitrogen eliminates its Lewis basicity, preventing catalyst poisoning.

  • Catalyst Mixing: In a reaction vial, combine the pyridinium salt (1.0 equiv), [Cp*RhCl₂]₂ (1 mol%), and KI (5 mol%).

  • Solvent Addition (Critical): Add a 15:1 mixture of CH₂Cl₂ and H₂O. Causality: The precise addition of water is mechanistically required to facilitate the transamination step and prevents the highly hygroscopic reagents from solidifying into an unreactive mass.

  • Hydrogen Source: Add formic acid (10 equiv) and the primary amine (e.g., (R)-1-phenylethylamine) (10 equiv).

  • Reaction: Stir at 40 °C for 16–24 hours under ambient atmosphere.

  • Workup: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Metal-Free Borane-Catalyzed Transfer Hydrogenation

This protocol is ideal for substrates highly sensitive to C-O bond hydrogenolysis[5].

  • Reagent Mixing: In a pressure tube, combine 3,5-dihydroxypyridine (1.0 equiv), ammonia borane (H₃N-BH₃, 3.0 equiv), and the borane catalyst (e.g., B(C₆F₅)₃, 5 mol%).

  • Solvent: Add anhydrous toluene to achieve a high dilution concentration of 0.2 M.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours. Causality: Elevated temperatures are required to activate the ammonia borane via frustrated Lewis pair (FLP) mechanisms.

  • Quenching: Cool to room temperature and slowly add methanol. Causality: Methanol safely decomposes unreacted ammonia borane, preventing violent hydrogen gas evolution during concentration.

  • Purification: Concentrate under reduced pressure and purify by silica gel chromatography to isolate the cis-piperidine-3,5-diol.

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992 (2022). URL:[Link]

  • Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18, 5189-5191 (2016). URL:[Link]

  • Structural modification of the tripeptide KPV by reductive “glycoalkylation” of the lysine residue. PMC (NIH), (2018). URL:[Link]

Sources

Technical Support Center: Flash Chromatography for Polar Amine Diols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the "perfect storm" of purification challenges: polar amine diols. These molecules possess multiple hydrogen-bonding sites, basic amine functionalities, and high overall polarity. They notoriously streak on standard silica, co-elute at the solvent front in reversed-phase chromatography, and often remain invisible to standard UV detectors.

This guide provides field-proven, mechanistically grounded solutions to isolate these complex targets with high purity and recovery.

Diagnostic Workflow

Before troubleshooting, it is critical to select the correct chromatographic mode based on your analyte's solubility and structural properties.

G Start Target: Polar Amine Diol Solubility Soluble in non-polar organic solvents? Start->Solubility NP_Path Normal Phase (NP) Solubility->NP_Path Yes (e.g., DCM/EtOAc) RP_Path Soluble in highly polar/aqueous solvents? Solubility->RP_Path No NP_Silica Bare Silica + Basic Modifier (0.1-2% TEA/NH4OH) NP_Path->NP_Silica NP_Amine Amine-Functionalized Silica (No modifier needed) NP_Path->NP_Amine Preferred HILIC_Path HILIC Mode (Aqueous Normal Phase) RP_Path->HILIC_Path Yes Detect Contains UV Chromophore? NP_Silica->Detect NP_Amine->Detect HILIC_Cond Stationary: Diol / Amine / Bare Silica Mobile: High ACN -> Water Gradient HILIC_Path->HILIC_Cond HILIC_Cond->Detect UV_Detect UV Detection (Standard) Detect->UV_Detect Yes ELSD_Detect ELSD / CAD / MS Detection (Universal/Mass-based) Detect->ELSD_Detect No (Aliphatic)

Decision tree for selecting flash chromatography modes and detection for polar amine diols.

Troubleshooting Guide & FAQs

Q1: My amine diol is streaking across all fractions on bare silica. How do I fix this?

Mechanistic Cause: Bare silica gel acts as a Brønsted acid. Lewis bases, such as primary or secondary amines, interact strongly with the acidic silanol groups on the silica surface, causing severe peak broadening, tailing, and irreversible adsorption[1]. The diol functionality exacerbates this through extensive secondary hydrogen bonding.

The Solution: You must neutralize the silica surface.

  • Mobile Phase Modifiers: Introduce a competing volatile amine, such as 0.1% to 2% triethylamine (TEA) or ammonium hydroxide (NH₄OH), into your mobile phase (e.g., a DCM/MeOH gradient)[1]. The modifier preferentially binds to the active silanols, allowing your target compound to elute in a discrete, sharp band.

  • Stationary Phase Switch: Alternatively, switch to an amine-functionalized silica column. The immobilized aminopropyl groups provide a slightly basic surface (pKa ~9.8), which inherently repels basic compounds and eliminates the need for mobile phase modifiers[2]. Self-Validation Check: Run a parallel TLC plate—one with the modifier and one without. If the Rf value increases and the spot tightens into a distinct circle, your modifier concentration is optimal.

Q2: I switched to a C18 reversed-phase column, but my compound elutes at the solvent front. What is happening?

Mechanistic Cause: Standard reversed-phase (RP) chromatography relies on hydrophobic partitioning. Polar amine diols are highly hydrophilic and lack sufficient hydrophobic surface area to interact with the C18 alkyl chains. Consequently, they partition entirely into the polar mobile phase and elute in the void volume[3].

The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is essentially "aqueous normal phase" chromatography[4]. It utilizes a polar stationary phase (bare silica, diol, or amine) and a highly organic, water-miscible mobile phase (typically starting at >90% Acetonitrile)[3]. Mechanism: A water-enriched layer forms on the polar stationary phase. Your polar amine diol partitions into this aqueous layer, retaining it on the column. Water acts as the strong eluting solvent; increasing the water concentration elutes the target[5].

Q3: My fractions show the correct mass by MS, but my UV chromatogram is completely flat. How do I trigger fraction collection?

Mechanistic Cause: Aliphatic amines and diols typically lack conjugated pi-electron systems (chromophores), rendering them transparent to standard UV detectors (which monitor absorption between 200-400 nm)[6].

The Solution: Integrate an Evaporative Light Scattering Detector (ELSD). ELSD is a universal, mass-based detection technique. It continuously diverts a small portion of the column eluent, nebulizes it into an aerosol, and uses a heated nitrogen stream to evaporate the volatile mobile phase[7]. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is measured to trigger fraction collection[6],[8].

Quantitative Data: Phase & Solvent Selection

To streamline your method development, use the following empirically derived parameters for polar amine diols.

Chromatography ModeStationary PhaseInitial Mobile PhaseElution Gradient (Strong Solvent)Required Modifier / AdditiveRetention Mechanism
Normal Phase (Modified) Bare Silica (SiO₂)100% DCM0% → 20% Methanol0.1% - 2.0% TEA or NH₄OHAdsorption / Desorption (Silanol neutralized)
Normal Phase (Bonded) Amine-Bonded Silica100% Hexane or DCM0% → 100% EtOAc or MeOHNone requiredAdsorption (Basic surface repels amines)
HILIC Bare Silica, Diol, or Amine95% Acetonitrile / 5% Water5% → 50% Water10-25 mM Ammonium Formate/AcetateLiquid-Liquid Partitioning into water layer
Reversed-Phase (Ion-Pairing) C18 (Aqueous stable)95% Water / 5% Acetonitrile5% → 100% Acetonitrile0.1% TFA (Trifluoroacetic acid)Hydrophobic interaction of ion-pair complex

Experimental Protocols

Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica

Use this protocol when your polar amine diol is soluble in DCM or EtOAc, avoiding the need for odorous and difficult-to-remove modifiers like TEA.

  • Column Equilibration: Select an appropriately sized amine-functionalized silica flash column[2]. Equilibrate the column with 3–5 column volumes (CV) of the weak solvent (e.g., 100% Dichloromethane or Hexane).

  • Sample Loading (Dry Load): Because polar amine diols often require polar solvents (like MeOH) for dissolution—which would ruin the separation if liquid-loaded—use dry loading.

    • Dissolve the crude mixture in a minimum amount of MeOH.

    • Add a mass of Celite or Diatomaceous Earth equal to 2–3 times the crude mass.

    • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Load the powder into a solid load cartridge and attach it to the column inlet[9].

  • Gradient Elution: Run a gradient from 0% to 20% Methanol in Dichloromethane over 10–15 CVs.

  • Detection & Collection: Monitor via ELSD (set drift tube temperature to ~40-50°C for semi-volatile amines)[7]. Collect fractions based on the ELSD signal.

Protocol 2: HILIC Purification Workflow

Use this protocol when your compound is highly water-soluble and elutes at the solvent front on C18.

  • Column Selection: Choose a bare silica or diol-bonded flash column[3].

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (Do NOT use Methanol as the weak solvent in HILIC)[3].

    • Solvent B (Strong): Water containing 10 mM Ammonium Acetate (buffer is critical to maintain consistent ionization and peak shape).

  • Equilibration: Flush the column with 5 CVs of 95% Solvent A / 5% Solvent B. Note: HILIC columns require longer equilibration times than standard normal phase to form the aqueous hydration layer.

  • Sample Loading: Dissolve the sample in the starting mobile phase (95% ACN). If solubility is poor, add the absolute minimum amount of water necessary. Liquid inject onto the column.

  • Gradient Execution: Run a shallow gradient from 5% Water to 50% Water over 15 CVs[4]. Do not exceed 50% water, as this will wash away the stationary aqueous layer and collapse the HILIC mechanism[10].

  • Post-Run: Wash the column with 5 CVs of 50/50 ACN/Water to remove highly retained salts, then re-equilibrate in 95% ACN for the next run.

References[1] Successful flash chromatography - Biotage.https://biotage.com[2] Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis.https://kinesis-australia.com.au[4] HILIC Purification Strategies for Flash Chromatography - Teledyne Labs.https://teledynelabs.com[6] Detecting the undetectable in flash column chromatography, part 2 - Biotage. https://biotage.com[9] Silica Gel Column Chromatography - Teledyne Labs. https://teledynelabs.com[3] What can I use to purify polar reaction mixtures? - Biotage. https://biotage.com[10] SepaFlash HILIC ARG Cartridge and Its Application in the Purification of Amino Acid Derivatives - Santai. https://santaisci.com[8] How to overcome limitations in flash chromatography with an ELSD - Buchi.https://buchi.com[5] Purification of Polar Organic Compounds by Flash Chromatography - Benchchem.https://benchchem.com[7] Evaporative Light Scattering Detection (ELSD) - Teledyne Labs.https://teledynelabs.com

Sources

Technical Support Center: Handling Air-Sensitivity & Oxidation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Prevention, diagnosis, and remediation of oxidative degradation in piperidine-based scaffolds.

Introduction: The Hidden Instability of Piperidines

While often regarded as stable secondary amines, piperidine derivatives possess a specific vulnerability: the electron-rich nitrogen lone pair and the activated


-carbon protons. In the presence of atmospheric oxygen, light, or trace metal impurities, these centers undergo radical-mediated autoxidation. This leads to the formation of N-oxides  (polar impurities) and imines/enamines  (reactive electrophiles), which can compromise biological assay data and synthetic yields.

This guide provides self-validating protocols to handle these compounds with the rigor required for high-stakes drug development.

Module 1: Mechanism of Degradation

Understanding why your compound degrades is the first step to prevention. Piperidine oxidation is rarely a single-step process; it typically follows a radical chain mechanism or direct N-oxidation.

The Autoxidation Cascade

The degradation pathways diverge based on the site of initial Hydrogen Abstraction (HAT).

  • N-Oxidation: Direct attack on the nitrogen lone pair (often catalyzed by peroxides in solvents).[1]

  • 
    -C Oxidation:  Abstraction of the proton at the C2 position, leading to imine formation and subsequent hydrolysis or polymerization.
    

PiperidineOxidation Fig 1. Divergent Oxidation Pathways of Piperidine Derivatives Piperidine Piperidine Derivative (Parent) Radical C2-Radical Intermediate Piperidine->Radical H-Abstraction (C2) (Light/Metal Ions) NOxide Piperidine N-Oxide Piperidine->NOxide Direct Oxidation (Peroxides/O3) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Imine Cyclic Imine (Tetrahydropyridine) Peroxy->Imine - H2O (Elimination) RingOpen Ring-Opened Aldehydes/Acids Imine->RingOpen Hydrolysis (H2O/Acid)

Figure 1: The dual-threat of piperidine oxidation.[1][2][3][4] Note that N-oxides are often reversible metabolites, while C2-oxidation leads to irreversible ring destruction.

Module 2: Diagnosis & Detection

Before troubleshooting a reaction, confirm the nature of the impurity. N-oxides and imines have distinct spectroscopic signatures.

Diagnostic Signatures Table
FeatureParent Piperidine Piperidine N-Oxide Imine (Tetrahydropyridine)
TLC (SiO₂) Mid-range R_f (e.g., 0.4 in 10% MeOH/DCM)Baseline / Low R_f (Highly polar)Variable / Streaking
¹H NMR (

-H)

2.5 – 3.0 ppm (Broad/Multiplet)

3.2 – 3.8 ppm
(Deshielded)

7.0 – 8.0 ppm
(Imine C=H)
¹³C NMR (

-C)

45 – 55 ppm

65 – 75 ppm

160+ ppm
(sp² Carbon)
Visual Colorless / Pale YellowColorless (usually)Yellow / Brown / Black (Polymerizes)
MS (ESI) [M+H]⁺[M+16+H]⁺ [M-2+H]⁺

Expert Insight: If your sample has turned yellow but the LCMS shows the correct mass, you likely have trace imine formation (<1%) which is highly chromophoric. The bulk material may still be intact.

Module 3: Prevention & Storage Protocols

Protocol A: The "Argon Blanket" Storage System

Use this for free bases stored as oils or low-melting solids.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Clear glass allows UV light to generate radicals.

  • Headspace Purge:

    • Insert a long needle connected to an Argon line (low flow) into the vial, hovering just above the liquid surface.

    • Allow Argon to flow for 30–60 seconds. Argon is heavier than air and will displace oxygen effectively.

    • Self-Validation: If the solvent evaporates significantly during purging, your flow rate is too high.

  • Sealing: Cap immediately while the gas is flowing. Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.

  • Temperature: Store at -20°C. Oxidation rates drop exponentially with temperature.

Protocol B: Salt Formation (The Ultimate Stabilizer)

Use this if you do not need the free base immediately. Protonating the nitrogen lone pair deactivates the oxidation mechanism.

  • Dissolution: Dissolve the piperidine derivative in Et₂O or Dioxane.

  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) or Oxalic Acid dropwise at 0°C.

  • Isolation: Filter the resulting precipitate.

  • Stability: The resulting ammonium salt is generally air-stable and can be stored at room temperature on the shelf.

Module 4: Purification Workflows

Purifying air-sensitive amines on silica gel is a common failure point. Silica is slightly acidic (


) and can catalyze oxidation or irreversibly bind the amine.
Workflow: Deactivated Silica Chromatography

PurificationWorkflow Fig 2. Deactivated Silica Protocol to Minimize On-Column Oxidation Start Crude Piperidine Mixture Prep Pre-treat Silica Gel Slurry with 1-2% Et3N in Hexane Start->Prep Load Load Sample (Avoid DCM if possible, use Toluene/EtOAc) Prep->Load Elute Elute with solvent containing 0.5% Et3N or 1% NH3 Load->Elute Conc Concentrate < 30°C (Argon bleed recommended) Elute->Conc Finish Pure Piperidine Conc->Finish

Figure 2: Step-by-step chromatography modification to prevent amine degradation.

Critical Steps:

  • The "Base Wash": ALWAYS flush the silica column with 2-3 column volumes of mobile phase containing 1-2% Triethylamine (Et₃N) before loading your sample. This neutralizes acidic sites.

  • Solvent Choice: Avoid Chloroform (

    
    ) or DCM if they have not been freshly distilled. These solvents form phosgene and HCl over time, which react with piperidines. Use Ethyl Acetate/Hexanes or Toluene whenever possible.
    

Module 5: Troubleshooting FAQ

Q1: My piperidine product turned from colorless to brown overnight on the bench. Is it ruined?

  • Diagnosis: This is likely "surface oxidation" leading to trace imine/enamine formation. These impurities are intensely colored even at ppm levels.

  • Remediation: Do not discard. Dissolve in a minimal amount of acidic water (1M HCl), wash with ether (to remove non-basic colored impurities), then basify the aqueous layer (NaOH) and extract back into DCM. This "Acid-Base Wash" often restores purity.

Q2: I see a new peak at [M+16] in my LCMS. How do I get rid of it?

  • Diagnosis: This is the N-Oxide.[5][6]

  • Remediation: N-oxides can be reduced back to the parent amine. Treat the mixture with mild reducing agents like Triphenylphosphine (

    
    )  or Zinc dust in Acetic Acid . The N-oxide oxygen is transferred to the phosphine (forming 
    
    
    
    ), regenerating your amine.

Q3: My yield is low after rotovap. Where did it go?

  • Diagnosis: Low molecular weight piperidines are volatile.

  • Fix: Never evaporate to dryness under high vacuum if the MW < 150-200. Form the HCl salt in solution before evaporation, or use a controlled vacuum (e.g., 100 mbar) and stop while a small amount of solvent remains.

Q4: Can I use DMSO for storage?

  • Warning: Avoid DMSO for long-term storage of sensitive amines. DMSO is an oxidant (Swern oxidation reagent) and can slowly oxidize amines to imines or aldehydes, especially if trace acid is present. Store in Methanol or Ethanol if a solution is required.

References

  • BenchChem Technical Support. (2025).[1][7] Prevention of Oxidation in Piperidine Compounds. Retrieved from

  • American Chemical Society (ACS). (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. J. Phys. Chem. A. Retrieved from

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis. Retrieved from

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Structural Elucidation of cis-Piperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

The precise stereochemical assignment of saturated heterocycles is a critical bottleneck in drug development. For molecules like cis-piperidine-3,5-diol, the spatial arrangement of the hydroxyl groups dictates binding affinity, pharmacokinetics, and reactivity. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this analysis, the emergence of cryogen-free benchtop NMR systems has disrupted traditional analytical workflows[1].

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural and conformational elucidation of cis-piperidine-3,5-diol, providing actionable, self-validating experimental protocols for analytical scientists.

Conformational Dynamics & Theoretical NMR Profile

To analyze cis-piperidine-3,5-diol, we must first understand its conformational logic. The piperidine ring strongly prefers a chair conformation[2]. Because the hydroxyl groups are located at the 3 and 5 positions, the cis stereochemistry dictates that both substituents must be either axial (diaxial) or equatorial (diequatorial).

The 3,5-diequatorial conformation is thermodynamically highly favored, as it avoids the severe 1,3-diaxial steric clash present in the diaxial conformer. Consequently, the ¹H NMR spectrum reflects a rigid, time-averaged diequatorial chair with a plane of symmetry passing through N1 and C4.

This symmetry simplifies the spectrum but introduces complex splitting patterns. The axial protons (H-2ax, H-4ax, H-6ax) will exhibit large trans-diaxial coupling constants (


 Hz) with adjacent axial protons, serving as the definitive proof of the diequatorial chair conformation.

G Start Synthesized cis-Piperidine-3,5-diol Prep Sample Preparation (Solvent Selection: D2O vs DMSO-d6) Start->Prep Decision Select NMR Platform? Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QC & Rapid Screening Decision->Benchtop Quick QC HighField High-Field NMR (600 MHz) Complex Stereochemical Assignment Decision->HighField Deep Analysis Analysis1 1D 1H NMR Identify Major Peaks Benchtop->Analysis1 Analysis2 1D & 2D NMR (COSY/NOESY) Resolve J-Couplings & NOE HighField->Analysis2 Result Conformational Validation (Diequatorial Preference) Analysis1->Result Analysis2->Result

Caption: Workflow for NMR platform selection in piperidine-3,5-diol analysis.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz)

The Larmor frequency of an NMR spectrometer is directly proportional to its magnetic field strength[3]. At 80 MHz, a typical 7 Hz coupling spans ~0.09 ppm, whereas at 600 MHz, it spans only ~0.01 ppm[4]. For cis-piperidine-3,5-diol, all 9 carbon-bound protons resonate within a highly congested 2.5 ppm window (1.2 - 3.8 ppm).

Performance Breakdown
  • High-Field NMR (600 MHz): Provides first-order dispersion. The large chemical shift separation relative to the

    
    -couplings prevents second-order effects (roofing), allowing for direct, unambiguous measurement of the trans-diaxial couplings required to confirm stereochemistry[5].
    
  • Benchtop NMR (80 MHz): Suffers from severe peak overlap in the aliphatic region. The multiplets merge into complex, unresolvable humps. However, benchtop systems require no liquid helium, have a minimal footprint, and are ideal for rapid, at-line reaction monitoring where simple integration (e.g., tracking the disappearance of a starting material) is sufficient[1].

Table 1: High-Field vs. Benchtop NMR Performance Metrics
FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Resolution (Aliphatic Region) Low (Severe overlap in 1.2-3.8 ppm)High (Baseline separation of multiplets)
Sensitivity (LOD) ~1-5 mM (Requires highly concentrated samples)< 100 µM
Footprint & Infrastructure Compact, Cryogen-free, Fume-hood compatibleLarge, Requires dedicated room & Liquid He/N₂
Capital Cost Low (~$50,000 - $100,000)High (>$500,000)
Primary Use Case Routine QC, Reaction monitoring, Purity checksStereochemical elucidation, 2D NMR (NOESY)

Experimental Methodologies & Self-Validating Protocols

To extract meaningful stereochemical data, sample preparation and acquisition parameters must be meticulously controlled. The following protocol is optimized for High-Field (600 MHz) structural elucidation.

Step 1: Solvent Selection & Dissolution
  • Action: Dissolve 15-20 mg of highly pure cis-piperidine-3,5-diol in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Causality: D₂O acts as an exchange solvent, replacing the amine (NH) and hydroxyl (OH) protons with deuterium. This eliminates their broad, unpredictable resonances from the spectrum and removes vicinal coupling to the carbinolic H-3/H-5 protons, drastically simplifying the aliphatic region for accurate

    
    -coupling extraction.
    
  • Self-Validation Check: The absence of broad signals integrating to 3 protons between 4.0-6.0 ppm confirms complete H/D exchange. If residual signals persist, the sample contains water or incomplete exchange occurred, requiring a lyophilization cycle from D₂O.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample and perform automated 3D gradient shimming, followed by manual adjustment of the Z1 and Z2 coils until the residual HDO peak (δ 4.79 ppm) exhibits a full width at half maximum (FWHM) of < 0.8 Hz.

  • Causality: High magnetic field homogeneity is non-negotiable for resolving complex multiplets (e.g., the fine splitting of H-2eq). Poor shimming artificially broadens peaks, obscuring the critical ~2.0 Hz equatorial-equatorial couplings.

  • Self-Validation Check: Measure the shape of the HDO peak. A symmetrical Lorentzian line shape with no shoulders validates the shim map. Asymmetry indicates a radial thermal gradient or particulate matter in the NMR tube.

Step 3: Data Acquisition & Processing (1D ¹H NMR)
  • Action: Acquire using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 5 seconds. Acquire 16 scans. Process with zero-filling to 64k points and apply an exponential window function (LB = 0.3 Hz).

  • Causality: A 5-second D1 ensures complete longitudinal relaxation (

    
    ) for all aliphatic protons, which is critical for accurate quantitative integration. The 0.3 Hz line broadening enhances the signal-to-noise ratio without sacrificing the resolution needed to measure the ~11.5 Hz trans-diaxial couplings.
    
  • Self-Validation Check: Integrate the well-isolated H-4ax multiplet (~1.30 ppm) and set it to 1.00. The H-3ax/H-5ax multiplet (~3.75 ppm) must integrate to exactly 2.00 ± 0.05. A deviation >5% invalidates the quantitative reliability of the spectrum, indicating an insufficient D1 delay or co-eluting impurities.

Quantitative Data & Spectral Interpretation

When analyzed at 600 MHz in D₂O, the spectrum of cis-piperidine-3,5-diol yields cleanly resolved multiplets. The data in Table 2 serves as a reference standard for validating the diequatorial chair conformation.

Table 2: Theoretical ¹H NMR Profile of cis-Piperidine-3,5-diol (600 MHz, D₂O)
Proton(s)PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
H-4ax Axial1.25 - 1.35dt (pseudo-q)

,

H-4eq Equatorial2.10 - 2.20dt

,

H-2ax, H-6ax Axial2.35 - 2.45dd (pseudo-t)

,

H-2eq, H-6eq Equatorial3.05 - 3.15dd

,

H-3ax, H-5ax Axial (Carbinol)3.70 - 3.80tt

,

Mechanistic Insight: The definitive proof of the cis stereochemistry lies in the H-4ax signal. Because it is flanked by two axial protons (H-3ax and H-5ax), it exhibits two large trans-diaxial couplings (~11.5 Hz) in addition to its geminal coupling (~12.0 Hz), appearing as a wide pseudo-quartet. If the molecule were the trans isomer, the symmetry would break, and H-4ax would show only one large trans-diaxial coupling, drastically altering the multiplet structure.

Conclusion

For the rigorous stereochemical assignment of cis-piperidine-3,5-diol, High-Field NMR (≥600 MHz) remains strictly necessary. The narrow chemical shift dispersion of the piperidine ring protons renders Benchtop NMR (80 MHz) insufficient for extracting the critical


-coupling values required to confirm the diequatorial chair conformation. However, once the stereochemistry is fully characterized at high field, Benchtop NMR serves as an excellent, cost-effective alternative for downstream routine purity checks and reaction monitoring during scale-up synthesis.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International (PubMed) URL:[Link]

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • Benchtop NMR | How to Choose | Ask 4 Questions Source: Anasazi Instruments URL:[Link]

Sources

Distinguishing cis and trans Isomers of Piperidine-3,5-diol by NOE

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, self-validating NMR protocol for distinguishing the cis and trans isomers of piperidine-3,5-diol.

Unlike simple disubstituted rings where direct substituent-substituent NOE is often cited, piperidine-3,5-diol presents a unique challenge: symmetry . In achiral solvents, the H3 and H5 protons are chemically equivalent in both isomers, rendering a direct H3–H5 NOE unobservable (as the signal lies on the diagonal).

This guide focuses on the indirect NOE strategy , utilizing the H4 methylene protons as the stereochemical reporter.

Theoretical Framework & Conformational Analysis

To interpret the NMR data correctly, one must understand the dominant conformations in solution (typically polar solvents like DMSO-


 or D

O for diols).
The cis-Isomer (Meso)
  • Stereochemistry: (3R,5S). The molecule possesses a plane of symmetry passing through the Nitrogen and C4.

  • Conformation: The 1,3-diequatorial chair is energetically favored to avoid severe 1,3-diaxial steric clashes.

  • Key Feature: The ring is conformationally "locked" (or highly biased).

    • H3 and H5 are Axial.

    • H4 is split into two distinct environments: H4-axial (

      
      ) and H4-equatorial (
      
      
      
      ).
The trans-Isomer (Racemic)[1]
  • Stereochemistry: (3R,5R) and (3S,5S). The molecule possesses a

    
     axis of symmetry.
    
  • Conformation: Exists as a rapid equilibrium between two degenerate chair forms (Axial/Equatorial

    
     Equatorial/Axial).
    
  • Key Feature: The ring undergoes rapid ring-flipping at room temperature.

    • H3 and H5 are time-averaged (intermediate between axial and equatorial).

    • H4 protons are time-averaged:

      
       and 
      
      
      
      become chemically equivalent (or a simplified higher-order multiplet), appearing as a single signal or simple triplet.
Comparative Data Summary
Featurecis-Piperidine-3,5-dioltrans-Piperidine-3,5-diol
Symmetry Plane of Symmetry (

)
Axis of Symmetry (

)
H3/H5 Shift Equivalent (Isochronous)Equivalent (Isochronous)
H4 Signal Distinct (

&

separated)
Averaged (Single multiplet)

Coupling
Large

(~11 Hz) & Small

(~4 Hz)
Averaged

(~6-8 Hz)
Key NOE Strong enhancement of

upon H3 irradiation
Uniform/Medium enhancement of H4 upon H3 irradiation

Experimental Protocol

Phase 1: Sample Preparation & 1H Screening

Objective: Confirm the presence of isomers and identify the H3/H5 and H4 resonances.

  • Solvent Selection: Use DMSO-

    
      or D
    
    
    
    O
    .
    • Why? Non-polar solvents (CDCl

      
      ) may induce intramolecular H-bonding (1,3-diaxial diol), complicating the conformational analysis. Polar solvents ensure the diequatorial cis conformer dominates.
      
  • Acquisition: Run a standard 1H NMR (16-32 scans).

  • Assignment Check:

    • Locate the H3/H5 methine signal (typically 3.5 - 3.8 ppm).

    • Locate the H4 methylene signals (typically 1.2 - 2.0 ppm).

    • Decision Gate:

      • If H4 appears as two distinct multiplets with different couplings

        
         Suspect cis .
        
      • If H4 appears as one apparent triplet/multiplet

        
         Suspect trans .
        
Phase 2: 1D Selective NOE Experiment

Objective: Prove the spatial proximity of H3/H5 to specific H4 protons.

Instrument Setup:

  • Pulse Sequence: 1D Selective NOE (e.g., selnogp on Bruker).

  • Mixing Time (

    
    ):  500 - 800 ms. (Long enough for NOE buildup, short enough to minimize spin diffusion).
    
  • Scans: 128 - 256 (NOE signals are 1-5% of the main signal).

Workflow:

  • Target 1 (Irradiation): Select the H3/H5 multiplet.

    • Note: Since H3 and H5 are equivalent, you are simultaneously irradiating both.

  • Target 2 (Control): Irradiate a blank region of the baseline.

  • Analysis: Subtract Target 2 from Target 1 (automatic in most software).

Data Interpretation & Logic

Scenario A: The cis-Isomer

In the cis isomer, H3 and H5 are axial . They share a 1,3-diaxial relationship with


 .
  • Distance:

    
     Å (Very Close).
    
  • Distance:

    
     Å (Farther).
    
  • Observation:

    • The NOE spectrum will show a strong positive enhancement of the

      
        signal (the more upfield of the two H4 signals).
      
    • The

      
       signal will show significantly weaker enhancement.
      
    • Validation: You will also see a strong NOE to the axial protons at C2/C6 if assigned.

Scenario B: The trans-Isomer

In the trans isomer, the ring flip averages the environments. H3 is 50% axial / 50% equatorial.

  • Distance: The distance is an average of the ax-ax, ax-eq, and eq-eq states.

  • Observation:

    • The H4 signal (which is already averaged into one peak) will show a medium, uniform enhancement .

    • You will not see the selective "Strong vs Weak" differentiation observed in the cis case.

Visualization of the Logic

PiperidineNOE Start Start: Piperidine-3,5-diol Sample H1_Screen Step 1: 1H NMR Screening (Focus on H4 region) Start->H1_Screen Decision_H4 H4 Signal Appearance? H1_Screen->Decision_H4 Path_Cis Two Distinct Multiplets (H4ax & H4eq) Decision_H4->Path_Cis Separated Path_Trans Single Averaged Multiplet (H4avg) Decision_H4->Path_Trans Averaged NOE_Exp Step 2: Irradiate H3/H5 Methine Path_Cis->NOE_Exp Path_Trans->NOE_Exp Result_Cis Result: Selective Strong NOE to Upfield H4 (H4ax) NOE_Exp->Result_Cis If Cis Path Result_Trans Result: Uniform Medium NOE to H4 Signal NOE_Exp->Result_Trans If Trans Path Conclusion_Cis Conclusion: CIS Isomer (Locked Diequatorial) Result_Cis->Conclusion_Cis Conclusion_Trans Conclusion: TRANS Isomer (Rapidly Flipping) Result_Trans->Conclusion_Trans

Caption: Decision tree for assigning stereochemistry based on H4 multiplicity and selective NOE response.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: The Nuclear Overhauser Effect). Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Bhattacharjee, A., et al. (2019). Large-scale synthesis of 2,6-trans-piperidines and conformational analysis. Journal of Organic Chemistry. (Provides analogous NMR data for substituted piperidines). Link

  • Jeol USA. (2025). Basics of NOE/NOESY: Causes and Solutions. JEOL NMR Support. Link

Advanced HPLC Method Development for Non-Chromophore Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Analyte Challenge

Piperidine scaffolds are ubiquitous in pharmaceutical design (e.g., fentanyl, methylphenidate, paroxetine), yet simple piperidines often lack the conjugated


-systems required for ultraviolet (UV) detection. This "chromophoric silence" renders standard diode array detection (DAD) useless, forcing analysts to rely on alternative detection principles.

This guide objectively compares the three primary strategies for quantifying non-chromophore piperidines: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Chemical Derivatization with UV . We prioritize "Universal Detection" (CAD/ELSD) as the modern gold standard while retaining derivatization as a validated, low-capital alternative.

Methodology Landscape: Comparative Analysis

The following table synthesizes performance metrics based on current industrial standards and experimental data.

FeatureCharged Aerosol Detection (CAD) ELSD Derivatization + UV Mass Spectrometry (LC-MS)
Detection Principle Charge transfer to dried particlesLight scattering by dried particlesAbsorbance of attached chromophoreIonization (m/z)
Gradient Compatibility Excellent (with compensation)GoodExcellentExcellent
Response Uniformity High (Mass-dependent)Low (Structure/Volatility dependent)High (Molar-dependent)Low (Ionization dependent)
Linearity Good (

, often quadratic)
Poor (Sigmoidal/Log-Log)Excellent (Linear)Good (Linear dynamic range)
Sensitivity (LOD) High (~1–5 ng o.c.)Moderate (~50 ng o.c.)Very High (<1 ng o.c.)Extreme (pg levels)
Workflow Complexity Low (Plug-and-Play)LowHigh (Reaction required)Moderate (Source tuning)
Mobile Phase Constraints Strict (Volatile only)Strict (Volatile only)Standard (Buffers allowed)Strict (Volatile only)
Expert Insight: Why CAD Wins for R&D

While derivatization offers high sensitivity, it introduces kinetic variables (reaction completeness, byproduct interference). CAD provides a "dilute-and-shoot" workflow with sensitivity approaching UV, making it the superior choice for method development speed and robustness in impurity profiling.

Decision Framework: Method Selection

The following logic gate illustrates the optimal path for method selection based on available instrumentation and sensitivity requirements.

MethodSelection Start Start: Non-Chromophore Piperidine Analysis CheckMS Is LC-MS Available? Start->CheckMS CheckUniversal Is CAD or ELSD Available? CheckMS->CheckUniversal No MethodMS Method A: LC-MS/MS (High Sensitivity, Specificity) CheckMS->MethodMS Yes CheckSensitivity Required Sensitivity? CheckUniversal->CheckSensitivity Yes MethodDeriv Method D: Deriv-UV (Low Cost, High Labor) CheckUniversal->MethodDeriv No (UV only) MethodCAD Method B: HPLC-CAD (Preferred: Robust, Linear) CheckSensitivity->MethodCAD High/Quant (Trace) MethodELSD Method C: HPLC-ELSD (Alternative: Non-linear) CheckSensitivity->MethodELSD Med/Qual (Purity) MethodRI Method E: Refractive Index (Isocratic Only, Low Sens) MethodDeriv->MethodRI If Reaction Fails

Figure 1: Decision tree for selecting the appropriate detection technique for non-chromophoric amines.

Deep Dive: Protocol Development

Protocol A: Direct Analysis via HPLC-CAD (Recommended)

Objective: Quantify piperidine impurities without sample pretreatment.

1. Mobile Phase Strategy (Critical): CAD detects everything that does not evaporate. You must use volatile buffers.

  • Buffer: 10–20 mM Ammonium Formate or Ammonium Acetate.

  • pH Control: Adjust to pH 4.0–5.0 with Formic Acid. Piperidines (

    
    ) are fully protonated, improving solubility but requiring end-capped columns to prevent tailing.
    
  • Solvent: Acetonitrile (lower background noise than Methanol in CAD).

2. Column Selection:

  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Polar-Embedded C18.

    • Why? These columns resist dewetting in high aqueous phases and provide electrostatic shielding to improve peak shape for basic amines.

  • Alternative: HILIC (Silica or Amide).

    • Why? Piperidines are polar.[1] HILIC provides massive retention and elution in high organic solvent, which enhances desolvation efficiency in the CAD, boosting sensitivity by 2–5x.

3. Instrument Settings (Thermo Vanquish / Corona Veo):

  • Evaporation Temp: 35°C (Standard) or 50°C (Lower noise, slight loss of semi-volatiles).

  • Power Function: 1.0 (Linearity optimization).

  • Data Rate: 10 Hz (Ensure sufficient points across narrow peaks).

Protocol B: Pre-Column Derivatization (UV Alternative)

Objective: Render piperidine UV-active using Tosyl Chloride (TsCl) for standard HPLC-UV systems.

1. Reaction Chemistry:



  • Target Chromophore: Sulfonyl group (

    
    ).
    

2. Step-by-Step Workflow:

  • Reagent Prep: Prepare 10 mg/mL Tosyl Chloride in Acetonitrile.

  • Buffer Prep: 0.5 M Sodium Borate (pH 9.0) or Carbonate buffer.

  • Reaction: Mix 500 µL Sample + 200 µL Buffer + 500 µL TsCl solution.

  • Incubation: Heat at 50°C for 30 minutes.

  • Quenching: Add 100 µL 1M HCl to neutralize excess alkalinity (protects silica columns).

  • Analysis: Inject onto C18 column; detect at 232 nm.

3. Validation Note: You must run a "Blank + Reagent" injection to identify the peak for hydrolyzed Tosyl Chloride (Tosic acid), which will elute earlier than the derivatized piperidine.

Experimental Data Comparison

The following data summarizes a comparative study of a model piperidine impurity (4-methanesulfonyl-piperidine) analyzed via CAD vs. Derivatization.

ParameterHPLC-CAD (Method A) Deriv-HPLC-UV (Method B) Notes
LOD

on-column

on-column
UV is 10x more sensitive if reaction is 100%.
LOQ

on-column

on-column
CAD sufficient for 0.05% impurity limits.
Precision (%RSD)

(

)

(

)
Derivatization adds pipetting/reaction error.
Linearity (

)

(Quadratic fit)

(Linear fit)
CAD requires polynomial fit at wide ranges.
Prep Time 5 mins (Dilution)60 mins (Reaction)CAD offers higher throughput.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing)
  • Cause: Interaction between the positively charged piperidine nitrogen and residual silanols on the column.[2]

  • Solution (CAD/MS): Use a high-quality end-capped column (e.g., Waters XBridge, Phenomenex Kinetex EVO). Add 10 mM Ammonium Formate to mobile phase.

  • Solution (UV): Add 0.1% Triethylamine (TEA) as a silanol blocker (Not recommended for CAD/MS due to signal suppression).

Issue: High Background Noise (CAD)
  • Cause: Non-volatile impurities in the mobile phase.[3]

  • Solution: Use LC-MS grade solvents only. Avoid glass bottles washed with detergents; use pristine borosilicate glass. Do not use sodium/potassium phosphate buffers.

References

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[4]Link

  • BenchChem. (2025).[1][2][5][6] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Note.Link

  • RSC Analytical Methods. (2013). Quantitative analysis results by HPLC-UV and HPLC-ELSD. Royal Society of Chemistry.[7] Link

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[8] Link

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.Link

Sources

Comparative Mass Spectrometry Guide: Piperidine-3,5-diol Fragmentation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Piperidine-3,5-diol , a critical pharmacophore in the development of iminosugar-based therapeutics and glycosidase inhibitors.

This guide compares the analytical performance of Native LC-ESI-MS/MS versus Derivatized GC-EI-MS , providing mechanistic insights into fragmentation pathways that distinguish this molecule from its structural isomers.

Executive Summary & Analytical Context

Piperidine-3,5-diol (MW: 117.15 Da) represents a specific challenge in analytical chemistry due to its high polarity, lack of chromophores, and the existence of multiple regio- and stereoisomers (e.g., piperidine-3,4-diol). Accurate identification requires understanding how ionization energy interacts with the piperidine ring and hydroxyl substituents.

  • The Challenge: Native analysis often yields poor retention on C18 columns and non-specific water-loss spectra.

  • The Solution: Comparative profiling using Trimethylsilyl (TMS) derivatization (for structural fingerprinting) vs. HILIC-ESI-MS/MS (for high-throughput quantification).

Comparison of Analytical Approaches
FeatureMethod A: GC-EI-MS (TMS-Derivatized) Method B: LC-ESI-MS/MS (Native)
Primary Utility Structural Elucidation & Isomer DifferentiationBiological Quantification (PK/PD)
Precursor Ion

(Radical Cation)

(Even-electron Cation)
Mechanism High-energy (70 eV)

-cleavage & Rearrangement
Low-energy CID (Water loss, Ring opening)
Specificity High: Distinct fingerprint for 3,5- vs 3,4- isomersModerate: Prominent neutral losses (

) dominate
Sensitivity Moderate (Femtomole range)High (Attomole range)

Deep Dive: Fragmentation Mechanics

A. Electron Ionization (EI) – The Structural Fingerprint

In GC-MS, Piperidine-3,5-diol is analyzed as its Tris-TMS derivative (N,O,O-tris(trimethylsilyl)-piperidine-3,5-diol).

  • Calculated MW (Tris-TMS): 333.6 Da (

    
    )
    

Key Fragmentation Pathway (Alpha-Cleavage): The ionization localizes on the nitrogen lone pair.[1] The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen (the


-bond), expelling a radical and leaving a resonance-stabilized iminium ion.
  • Molecular Ion (

    
    ):  m/z 333 (Weak intensity).
    
  • Loss of Methyl (

    
    ):  m/z 318 (Loss of 
    
    
    
    from a TMS group).
  • 
    -Cleavage (Diagnostic): 
    
    • Cleavage at C2-C3 or C6-C5.

    • Because the molecule is symmetric (3,5-substitution), cleavage leads to specific ring-opened ions.

    • m/z 244: Loss of TMSO-CH=CH2 radical (uncommon in 3,5-position, more common in vicinal).

    • m/z 174: A characteristic fragment arising from the rupture of the ring and loss of a TMS-containing fragment.

  • Silicon-Specific Ions:

    • m/z 73:

      
       (Base peak in many scans).
      
    • m/z 147:

      
       (Indicates two TMS groups in proximity, though less intense in 3,5-diols compared to 3,4-diols).
      
B. Electrospray Ionization (ESI) – The Quantification Signal

In LC-MS (Positive Mode), the molecule forms a stable protonated ion


.[1]
  • Precursor: m/z 118.

  • Primary Fragment (Neutral Loss): m/z 100 (

    
    ).
    
    • Mechanism:[2][3][4] Protonation of the hydroxyl group followed by elimination.

    • Note: In 3,5-diol, this process is facile but less diagnostic than in EI.

  • Secondary Fragment: m/z 82 (

    
    ).
    
  • Ring Cleavage (RDA-like): m/z 56 or 44 (related to retro-Diels-Alder fragmentation of the dehydrated ring).

Visualization of Fragmentation Pathways[1][5][6][7]

The following diagram illustrates the mechanistic divergence between the Native ESI pathway (water loss) and the Derivatized EI pathway (alpha-cleavage).

FragmentationPathways cluster_ESI LC-ESI-MS (+) cluster_EI GC-EI-MS (TMS Derivatized) ESI_Prec [M+H]+ (m/z 118) Protonated Piperidine-3,5-diol ESI_Frag1 m/z 100 [M+H - H2O]+ ESI_Prec->ESI_Frag1 - H2O (18 Da) ESI_Frag2 m/z 82 [M+H - 2H2O]+ ESI_Frag1->ESI_Frag2 - H2O (18 Da) ESI_RDA m/z 56 Ring Cleavage ESI_Frag1->ESI_RDA Ring Opening EI_Prec M+• (m/z 333) Tris-TMS Derivative EI_M15 m/z 318 [M - CH3]+ EI_Prec->EI_M15 - CH3• EI_Alpha m/z 260 / 244 Alpha-Cleavage Ions EI_Prec->EI_Alpha α-Cleavage EI_Si m/z 73 [SiMe3]+ EI_Prec->EI_Si TMS Scrambling

Caption: Mechanistic divergence between soft ionization (ESI) favoring neutral losses and hard ionization (EI) favoring skeletal cleavage of the TMS derivative.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS

Validates structural identity and stereochemistry.

  • Sample Preparation: Dissolve 0.1 mg of dry Piperidine-3,5-diol in 50 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 70°C for 30 minutes . Critical: This ensures silylation of the sterically hindered secondary amine (N-position).

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

    • Source Temp: 230°C.

Protocol B: Isomer Differentiation (3,5-diol vs 3,4-diol)

Differentiation relies on the "Boronate Trick" or specific TMS ions.

Diagnostic Check3,5-Diol (Meta)3,4-Diol (Vicinal)
Cyclic Boronate Formation Negative. Meta-diols cannot bridge the boron atom effectively in a 5/6-membered ring.Positive. Reacts with n-butylboronic acid to form a stable cyclic boronate ester.
TMS Fragment m/z 147 Low abundance.High abundance. Vicinal TMSO groups facilitate the formation of

.

References

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley.[5] (Foundational text for alpha-cleavage mechanisms).

  • Ribeiro, A., et al. (2018). "Mass spectrometry fragmentation of novel piperidine derivatives." Rapid Communications in Mass Spectrometry.

  • NIST Chemistry WebBook. "Piperidine, 1-(trimethylsilyl)-". (Reference for general N-TMS piperidine fragmentation). [Link]

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography.
  • Scientific Instrument Services. "Mass Spectra of TMS Derivatives of Diols." [Link]

Sources

Mechanistic Insights: The Causality of Salt Selection and Stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for Piperidine-3,5-Diol Salts: A Comparative Structural Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter piperidine-3,5-diol derivatives. These small molecules are highly valued in medicinal chemistry as iminosugars, carbohydrate mimics, and potent glycosidase inhibitors. However, determining their absolute stereochemistry—specifically the axial/equatorial orientation of the hydroxyl groups—is notoriously difficult using NMR alone due to complex coupling overlaps. X-ray crystallography remains the gold standard for this task.

This guide provides an objective comparison of different piperidine-3,5-diol forms (free bases, salts, and N-substituted derivatives), detailing how stereochemistry and salt selection dictate crystal packing, hydrogen-bonding networks, and ultimately, the success of your crystallographic workflow.

The crystallization propensity of piperidine-3,5-diol is governed by a conformational rivalry between the ring substituents and the non-bonding electron pair on the nitrogen atom.

  • The Free Base Challenge: The free base of piperidine-3,5-diol is often highly hygroscopic, frequently presenting as a viscous syrup rather than a crystalline solid. This occurs because the unprotonated secondary amine and the two hydroxyl groups form chaotic, highly flexible intermolecular hydrogen-bonding networks with ambient moisture.

  • The Salt Advantage (e.g., Hydrochloride): Converting the free base to a hydrochloride (HCl) salt protonates the nitrogen, introducing a strong, directional hydrogen bond donor (

    
    ). The chloride counterion acts as a robust hydrogen bond acceptor. This conversion drastically increases the lattice energy by replacing flexible water-mediated networks with rigid 
    
    
    
    and
    
    
    interactions, forcing the molecule into a highly ordered, crystalline state.
  • Stereochemical Impact: In cis-piperidine-3,5-diol derivatives, the two hydroxyl groups often adopt a diaxial conformation to minimize steric clash with equatorial substituents. This diaxial arrangement is uniquely stabilized by an intramolecular

    
     hydrogen bond. Conversely, trans isomers rely entirely on intermolecular networks[1].
    

G N1 Piperidine-3,5-diol Scaffold N2 cis-Isomer (Diaxial OH) N1->N2 N3 trans-Isomer (Axial/Equatorial) N1->N3 N4 Intramolecular O-H...O Hydrogen Bonding N2->N4 N6 Centrosymmetric Dimers Cyclic R4,4(8) Motifs N2->N6 N5 Intermolecular O-H...Cl (Salt Networks) N3->N5 N4->N6 N5->N6

Causality of stereochemistry on hydrogen-bonding networks in piperidine-3,5-diol crystals.

Comparative Structural Analysis

To objectively evaluate the crystallographic performance of these scaffolds, we compare three distinct forms of piperidine-3,5-diol based on established literature data.

Form A: N-Substituted Derivative (3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol)

For highly lipophilic drug candidates, N-derivatization (e.g., tosylation) is used to induce crystallization. In this specific derivative, X-ray data reveals that both hydroxyl groups are located in axial positions, while the tosyl and cyclopropyl groups are equatorial[2]. The crystal lattice is defined by an intramolecular


 hydrogen bond. Molecules form inversion dimers via pairs of 

hydrogen bonds, generating classic cyclic

motifs[2].
Form B: N-Benzyl Free Base ((3R,5R)-1-benzyl-piperidine-3,5-diol)

Studied extensively for its conformational flexibility, this trans disubstituted piperidine lacks the ability to form the intramolecular


 bonds seen in the cis isomers[1]. Its solid-state structure is instead dictated by a delicate balance of non-bonded repulsions and intermolecular hydrogen bonding between the hydroxyl groups of adjacent asymmetric units[1].
Form C: Hydrochloride Salt ((3R,5S)-Piperidine-3,5-diol HCl)

The HCl salt is the preferred form for long-term storage and structural validation of the unsubstituted core[3]. The presence of the chloride ion acts as a crystallographic "anchor," pulling the protonated piperidinium nitrogen and the hydroxyl groups into a tight, 3D hydrogen-bonded polymer network. This form typically yields the highest resolution X-ray data due to minimal thermal motion in the crystal lattice.

Quantitative Data Summary
Structural ParameterForm A (N-Tosyl Derivative)[2]Form B (N-Benzyl Free Base)[1]Form C (HCl Salt)
Space Group Monoclinic,

Orthorhombic,

Monoclinic,

OH Conformation Diaxial (cis)Axial / Equatorial (trans)Axial / Equatorial (trans)
Primary H-Bond Motif Cyclic

dimers
Intermolecular

chains
3D

&

Lattice Stability Moderate (Lipophilic packing)Low (Subject to polymorphism)High (Ionic lattice)
Data Resolution (

)
~0.045~0.052~0.038

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol outlines the optimal workflow for growing diffraction-quality crystals of piperidine-3,5-diol salts and validating the resulting X-ray data.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Piperidine-3,5-diol salts are highly soluble in polar protic solvents (methanol) but insoluble in non-polar solvents (diethyl ether). Slow vapor diffusion prevents rapid supersaturation, suppressing the formation of twinned or microcrystalline powders.

  • Dissolve 15–20 mg of the piperidine-3,5-diol salt in 0.5 mL of a "good" solvent (e.g., Methanol or Dichloromethane) in a 2-dram inner vial[2].

  • Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., Diethyl ether)[2].

  • Seal the outer vial tightly with a Teflon-lined cap.

  • Allow the system to stand undisturbed at 293 K for 3 to 7 days until single crystals form[2].

Step 2: X-Ray Data Collection
  • Select a transparent, block-shaped single crystal (approx.

    
     mm)[2].
    
  • Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture.

  • Flash-cool the crystal to 173 K using an Oxford Cryosystems liquid nitrogen stream to minimize thermal vibration (

    
    )[2].
    
  • Collect diffraction data using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å)[2].
Step 3: Structure Solution and Self-Validation
  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: Place all hydrogen atoms in calculated positions. Refine them using a riding model with

    
     for CH groups, and 
    
    
    
    for hydroxyl groups[2].
  • Quality Gate: The model is considered self-validated and publication-ready if the final

    
     value is 
    
    
    
    and the Goodness-of-Fit (GoF) is approximately 1.0.

G A Piperidine-3,5-diol (Free Base) B Salt Formation (e.g., HCl, HBr) A->B C N-Derivatization (e.g., Tosylation) A->C D Solvent Screening (MeOH, DCM, Ether) B->D C->D E Vapor Diffusion (Slow Precipitation) D->E F Single Crystal X-ray Diffraction (173 K) E->F G Structure Solution (Direct Methods, Refinement) F->G

Workflow for the crystallization and X-ray diffraction analysis of piperidine-3,5-diol derivatives.

References

  • Wang, Y., & Lin, Y.-Y. (2011). 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3453.[Link]

  • Dapporto, P., Guerri, A., Paoli, P., & Guidi, A. (2002). Structural investigation on three 3,5-trans disubstituted piperidines. X-ray and theoretical studies. Journal of Molecular Structure: THEOCHEM, 617(1-3), 189-199.[Link]

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 3,5-Dihydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 3,5-dihydroxypiperidine, a versatile building block in medicinal chemistry, the ability to precisely quantify its enantiomeric purity is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the quality and safety of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of 3,5-dihydroxypiperidine. We will delve into the principles, experimental protocols, and comparative performance of various techniques, empowering researchers to make informed decisions for their specific analytical challenges.

The Analytical Challenge: Chirality in 3,5-Dihydroxypiperidine

3,5-Dihydroxypiperidine possesses two stereogenic centers, giving rise to a pair of enantiomers, (3R,5R) and (3S,5S), and a meso compound. The focus of this guide is the accurate quantification of the enantiomeric excess (e.e.) of one enantiomer over the other. Due to their identical physical and chemical properties in an achiral environment, the separation of enantiomers requires the introduction of a chiral selector. This can be achieved through direct methods, utilizing a chiral stationary phase (CSP), or indirect methods, which involve the formation of diastereomers through derivatization with a chiral derivatizing agent (CDA).

Chromatographic Approaches: The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of chiral analysis.[1] The choice between these techniques often hinges on the analyte's volatility, thermal stability, and the presence of suitable functional groups for derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for enantiomeric separations.[2][3] For a polar molecule like 3,5-dihydroxypiperidine, which contains both amine and hydroxyl functional groups, a direct separation on a polysaccharide-based chiral stationary phase is a primary strategy. However, its low UV absorbance necessitates a derivatization step to introduce a chromophore for sensitive detection.[4]

This approach involves reacting the enantiomeric mixture of 3,5-dihydroxypiperidine with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[5][6] However, for enhanced separation, employing a chiral column is often beneficial.

A highly effective strategy for primary amines like 3,5-dihydroxypiperidine is derivatization with a reagent that not only imparts chirality but also introduces a UV-active moiety. A notable example is the use of p-toluenesulfonyl chloride (TsCl), which reacts with the amine group.[4]

Caption: Workflow for indirect chiral HPLC analysis of 3,5-dihydroxypiperidine.

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization:

    • In a 1.5 mL vial, dissolve 1 mg of 3,5-dihydroxypiperidine in 500 µL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 1.5 equivalents of triethylamine (or another suitable base).

    • Add 1.2 equivalents of p-toluenesulfonyl chloride.

    • Cap the vial and heat at 60°C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point.[4]

    • Mobile Phase: A polar organic solvent mixture, such as ethanol with a small percentage of a basic additive (e.g., 0.1% diethylamine), is often effective for amines.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be optimized to improve resolution).

    • Detection: UV at a wavelength appropriate for the tosyl chromophore (e.g., 228 nm).[4]

  • Data Analysis:

    • Integrate the peak areas of the two separated diastereomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Causality Behind Experimental Choices:

  • Derivatization with TsCl: This serves a dual purpose: it creates diastereomers for chiral recognition and introduces a strongly UV-absorbing group, significantly enhancing detection sensitivity.

  • Polysaccharide-based CSP: These columns are known for their broad enantioselectivity for a wide range of chiral compounds, including derivatized amines.[2]

  • Basic Additive in Mobile Phase: The addition of an amine like diethylamine to the mobile phase helps to improve the peak shape of basic analytes by minimizing interactions with residual silanol groups on the stationary phase.[7]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and speed.[8] 3,5-Dihydroxypiperidine itself is not sufficiently volatile for GC analysis. Therefore, derivatization is mandatory to block the polar hydroxyl and amine groups, thereby increasing volatility.

Similar to HPLC, an indirect approach can be used by derivatizing with a chiral agent. However, a more common strategy in GC is to derivatize with an achiral reagent to enhance volatility and then separate the derivatized enantiomers on a chiral GC column.

Sources

Safety Operating Guide

Personal protective equipment for handling Piperidine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug discovery, Piperidine-3,5-diol is a highly valued chiral building block and functional group intermediate[1][2]. Depending on the synthetic pathway, researchers typically encounter it either as a free base (CAS 1792-72-9) or as a stabilized hydrochloride salt (e.g., CAS 1375204-12-8, 1955499-00-9)[1][2].

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding chemical causality. Piperidines possess a secondary amine within their ring structure, imparting moderate basicity. When combined with the hydrophilic nature of the diol moieties, this compound interacts rapidly with physiological moisture, necessitating rigorous operational controls to ensure laboratory safety and maintain sample integrity[3][4].

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Piperidine-3,5-diol is classified under the Globally Harmonized System (GHS) with the signal word Warning [3][4].

Table 1: Physicochemical & Hazard Profile of Piperidine-3,5-diol

Property / HazardSpecificationMechanistic Causality
Storage Conditions 2-8°C (Sealed, Dry)[1]The diol groups make the compound hygroscopic. Cold, dry storage prevents moisture-induced degradation and maintains ≥98% purity[1].
H315: Skin Irritation Causes skin irritation[3]The secondary amine acts as a proton acceptor. Contact with skin moisture creates a localized alkaline environment, leading to the saponification of epidermal lipids.
H319: Eye Irritation Causes serious eye irritation[3]High water solubility means airborne dust rapidly dissolves in the ocular tear film, drastically altering pH and damaging the cornea[3].
H335: Respiratory Irritation May cause respiratory irritation[3]Inhalation of fine particulate dust during weighing directly exposes the sensitive mucous membranes of the respiratory tract to the basic amine[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The selection of PPE must directly counteract the chemical mechanisms outlined above.

Table 2: Mechanistic PPE Selection

PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to basic amines compared to latex, preventing dermal penetration and saponification.
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a physical seal around the eyes. Standard safety glasses are inadequate as they allow airborne basic dust to reach the tear film.
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental dermal exposure. FR material is mandated if the diol is being dissolved in flammable organic solvents during synthesis.
Engineering Control Class II Chemical Fume HoodCaptures aerosolized particulates at the source, directly mitigating the H335 respiratory irritation hazard without requiring personal respirators.

Operational Workflow & Handling Protocol

Every operational procedure must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation

  • Action: Power on the chemical fume hood and clear the workspace of incompatible strong acids or oxidizing agents.

  • Validation: Check the digital flow monitor. Do not open the chemical container unless the face velocity reads between 0.4–0.6 m/s.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and grounded spatulas. Piperidine-3,5-diol can generate static charge, causing the fine powder to aerosolize.

  • Causality: Minimizing static reduces the risk of airborne particulate generation, directly addressing the H335 inhalation hazard[3].

  • Validation: Observe the powder during transfer; if it clings aggressively to the spatula, increase ambient humidity slightly or use an anti-static gun before proceeding.

Step 3: Solubilization

  • Action: Add the chosen solvent (e.g., methanol, DMF) slowly down the side of the flask. If neutralizing the free base to form a salt, add the acid dropwise.

  • Causality: Acid-base neutralizations are exothermic. Rapid addition can cause localized boiling and solvent spatter.

Step 4: Decontamination

  • Action: Wipe down balances and spatulas with a dilute acidic solution (e.g., 1% acetic acid) followed by distilled water, then 70% ethanol.

  • Validation: Swab the cleaned work area with a pH test strip moistened with DI water. A neutral reading (pH 6.5–7.5) confirms the complete removal of residual amine base.

Spill Management & Disposal Plan

In the event of a spill, immediate neutralization is required to prevent the spread of the basic amine.

Step 1: Containment & Assessment

  • Action: Alert nearby personnel. Verify your PPE (ensure double-gloving). If the spill is outside the fume hood, don an N95/P100 respirator before approaching.

Step 2: Chemical Neutralization

  • Action: Cover the spilled solid with a mild solid acid (e.g., citric acid) or spray with 1% acetic acid.

  • Causality: Neutralizing the secondary amine converts it into a non-volatile, water-soluble salt. This instantly halts the inhalation hazard and prevents alkaline damage to laboratory surfaces.

Step 3: Absorption and Collection

  • Action: Use inert absorbent pads or vermiculite to collect the neutralized mixture. Sweep gently to avoid dust generation. Place the waste in a compatible, clearly labeled hazardous waste container (e.g., "Aqueous Amine Waste").

Step 4: Area Decontamination

  • Validation: Wash the surface with water and test the surface with wide-range pH paper. A reading of pH 6-7 confirms successful neutralization and decontamination.

Safety Workflow Visualization

PiperidineSafety Compound Piperidine-3,5-diol (Secondary Amine Base) Hazards GHS Hazards H315, H319, H335 Compound->Hazards Drives PPE PPE Selection Nitrile, Goggles, FR Coat Hazards->PPE Requires Hood Engineering Controls Chemical Fume Hood Hazards->Hood Mandates Handling Operational Workflow Anti-static Weighing & Transfer PPE->Handling Hood->Handling Waste Spill & Waste Management Acid Neutralization (pH Validated) Handling->Waste Post-Operation

Workflow illustrating causality between Piperidine-3,5-diol hazards and safety protocols.

References

  • Title: (3R,5R)-piperidine-3,5-diol hydrochloride | CID 146013228 - PubChem Source: nih.gov URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,5-diol
Reactant of Route 2
Piperidine-3,5-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.